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Copper;molybdenum

Cat. No.: B14286079
CAS No.: 135495-47-5
M. Wt: 159.50 g/mol
InChI Key: WUUZKBJEUBFVMV-UHFFFAOYSA-N
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Description

Significance of Bimetallic and Heterometallic Systems in Contemporary Chemistry and Materials Science

Bimetallic and heterometallic systems, which contain two or more different metal atoms, are a cornerstone of modern chemistry and materials science. researchgate.netresearchgate.net Their importance stems from the synergistic effects that arise from the interaction of different metals, leading to unique and often enhanced chemical, physical, and catalytic properties that are not attainable with their individual metallic components. researchgate.netrsc.org This synergy can manifest in various ways, including modified electronic structures, geometric effects, and multifunctional capabilities. rsc.org

In catalysis, bimetallic nanoparticles have demonstrated superior performance in a wide range of reactions, exhibiting increased activity, selectivity, and stability. rsc.org The ability to tune the composition and structure of these materials, such as in core-shell or alloyed nanoparticles, allows for the rational design of catalysts for specific applications. rsc.orgtandfonline.com For instance, combining a plasmonically active metal with a catalytically active one can create photocatalysts with enhanced light-harvesting and reaction-directing capabilities. tandfonline.com

Beyond catalysis, the applications of bimetallic systems extend to gas adsorption, energy storage and conversion, and luminescence sensing. rsc.org The development of bimetallic metal-organic frameworks (MOFs), for example, has opened new avenues for creating porous materials with tailored properties for gas separation and storage. rsc.org The deliberate preparation of bimetallic structures allows for the fine-tuning of metal-metal interactions, which can lead to novel reactivity and the activation of small molecules. researchgate.net

Overview of Copper-Molybdenum Interactions in Inorganic and Bioinorganic Contexts

The interaction between copper and molybdenum is a subject of significant interest in both inorganic and bioinorganic chemistry. This is due to the diverse and important roles these elements play in various chemical and biological processes. researchgate.netpageplace.de

In an inorganic context, copper-molybdenum systems are explored for their potential in materials science and catalysis. For example, copper-molybdenum alloys are being investigated as robust electrocatalysts for the hydrogen evolution reaction. rsc.org The synthesis of heterobimetallic copper-molybdenum complexes allows for the creation of new materials with unique structural and electronic properties. tandfonline.comtandfonline.com These complexes can serve as precursors for advanced materials or as catalysts themselves. For instance, a bio-inspired molybdenum-copper molecular catalyst has been developed for the electroreduction of carbon dioxide. rsc.org The study of copper molybdate (B1676688) coordination hybrids has also revealed a variety of complex structures with potential applications in materials science. acs.org

From a bioinorganic perspective, the interplay between copper and molybdenum is crucial for the function of certain enzymes. bruker.comlibretexts.org Molybdenum and copper are essential trace elements involved in a variety of redox reactions within biological systems. bruker.com For example, some enzymes contain a molybdenum-copper cofactor at their active site, which is critical for their catalytic activity. researchgate.net The interaction between these two metals is also relevant in the context of animal nutrition, where the balance between copper and molybdenum intake is important. imoa.infoannualreviews.org An excess of molybdenum can interfere with copper metabolism, leading to a condition known as copper deficiency. imoa.infoannualreviews.org This antagonism is believed to involve the formation of thiomolybdate species that can bind to copper, rendering it biologically unavailable. annualreviews.org The study of synthetic molybdenum-copper-sulfur cluster compounds provides insights into these biological interactions. rsc.org

Scope and Research Objectives of the Academic Investigation

The primary objective of this academic investigation is to provide a comprehensive overview of the chemical compound "copper;molybdenum" by focusing on its synthesis, structure, and properties in various chemical systems. The investigation will be strictly limited to the scientific aspects of copper-molybdenum compounds and will not include any information on dosage, administration, or safety profiles.

The research will be structured to address the following key areas:

Synthesis and Characterization: To explore and detail the synthetic methodologies employed in the preparation of various copper-molybdenum compounds, including bimetallic alloys, heterobimetallic complexes, and coordination polymers. rsc.orgtandfonline.comtandfonline.com This will involve an examination of the techniques used to characterize these compounds, such as spectroscopic and crystallographic methods.

Catalytic Applications: To investigate the catalytic activity of copper-molybdenum compounds in various chemical transformations. This will involve a review of their use as electrocatalysts, particularly in the context of the hydrogen evolution reaction and carbon dioxide reduction. rsc.orgrsc.org

Bioinorganic Significance: To examine the role of copper-molybdenum interactions in biological systems. This will include a discussion of their function in metalloenzymes and the antagonistic relationship between copper and molybdenum in animal metabolism. researchgate.netimoa.infoannualreviews.org

By focusing on these specific research objectives, this investigation aims to provide a thorough and scientifically accurate account of the chemistry of copper-molybdenum systems, contributing to a deeper understanding of their fundamental properties and potential applications.

Interactive Data Table: Properties of Copper-Molybdenum Ore

PropertyValueUnit
Copper Content0.43%
Molybdenum Content0.0089%
Chalcopyrite Content1.2%
Chalcocite Content0.015%

This data is based on a specific copper-molybdenum ore sample and may not be representative of all such ores. mdpi.comresearchgate.net

Interactive Data Table: Flotation of Copper-Molybdenum Ore

Flotation ModeCopper Content in Concentrate (%)Copper Extraction (%)Molybdenum Content in Concentrate (%)Molybdenum Extraction (%)
Basic Regime16.2577.790.4579.38
With Butyl Sodium Xanthate-83.58-88.46
With Dispersed Microemulsion18.283.580.4988.46

The use of butyl sodium xanthate and a dispersed microemulsion of a combined collector agent showed an improvement in the extraction of both copper and molybdenum compared to the basic flotation regime. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuMo B14286079 Copper;molybdenum CAS No. 135495-47-5

Properties

CAS No.

135495-47-5

Molecular Formula

CuMo

Molecular Weight

159.50 g/mol

IUPAC Name

copper;molybdenum

InChI

InChI=1S/Cu.Mo

InChI Key

WUUZKBJEUBFVMV-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Mo]

Origin of Product

United States

Synthetic Methodologies for Copper Molybdenum Chemical Systems

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer a versatile platform for the creation of copper-molybdenum compounds with controlled size, shape, and composition at relatively low temperatures. These techniques are particularly adept at producing nanoscale materials and complex oxides.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are widely employed techniques for the preparation of crystalline copper-molybdenum materials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave.

Hydrothermal synthesis has been successfully used to create various organic-inorganic hybrid materials. For instance, blue crystals of [Cu(en)MoO4] were synthesized by heating a mixture of sodium molybdate (B1676688) dihydrate (Na2MoO4·2H2O), copper chloride dihydrate (CuCl2·2H2O), sodium chloride (NaCl), and ethylenediamine (B42938) in water at 170°C for 72 hours. yok.gov.tr This compound crystallizes in the monoclinic system. yok.gov.tr In another example, purple crystals of [Cu(en)2]2[Mo8O26] were obtained under similar hydrothermal conditions, but with the inclusion of ammonium (B1175870) chloride (NH4Cl). yok.gov.tr The versatility of this method is further demonstrated by the synthesis of complex copper-molybdate structures like [{Cu(2,2′-bipy)2}2(β-Mo8O26)] and [{Cu(py)3}2{Cu(py)2}2(α-Mo8O26)] through hydrothermal reactions involving different organic ligands. rsc.orgrsc.org

Solvothermal routes are particularly effective for producing ternary chalcogenide materials. A family of layered materials with the general formula Cu2MX4 (where M = Mo or W; X = S or Se) has been synthesized via a solvothermal method. rsc.org The specific polymorph obtained is dependent on the synthesis temperature. rsc.org For example, Cu2MoS4 can be synthesized between 110 and 150 °C; at 110 °C, the primitive form (P-Cu2MoS4) is produced, while at higher temperatures (135 and 150 °C), a body-centered form also appears. rsc.org Similarly, Cu2MoS4 nanosheets have been synthesized using a solvothermal approach where Cu2O acts as a sacrificial template. nih.gov This method allows for the observation of allotropic phase changes during the synthesis process. nih.gov

CompoundSynthesis MethodPrecursorsTemperature (°C)Time (h)Resulting Structure
[Cu(en)MoO4]HydrothermalNa2MoO4·2H2O, CuCl2·2H2O, NaCl, ethylenediamine17072Monoclinic crystals yok.gov.tr
[Cu(en)2]2[Mo8O26]HydrothermalNa2MoO4·2H2O, CuCl2·2H2O, NH4Cl, ethylenediamine17072Orthorhombic crystals yok.gov.tr
[{Cu(2,2′-bipy)2}2(β-Mo8O26)]HydrothermalMoO3·H2O, (NH4)6Mo7O24·4H2O, CuSO4·5H2O, 2,2′-bipy17048Discrete clusters rsc.org
Cu2MoS4SolvothermalCu(CH3CN)4BF4, (NH4)2MoS4110-150-Primitive and body-centered forms rsc.org
Cu2MoS4 NanosheetsSolvothermalCu2O (sacrificial template)--Nanosheets nih.gov

Co-precipitation and Sonochemical Techniques

Co-precipitation is a simple and cost-effective method for synthesizing copper-molybdenum compounds. This technique involves the simultaneous precipitation of copper and molybdenum ions from a solution to form a homogeneous precursor, which is then typically calcined to obtain the final product. Copper molybdate (CuMoO4) nanoparticles have been synthesized using a surfactant-free co-precipitation method. nih.govcureus.com In this process, an aqueous solution of cupric acetate (B1210297) monohydrate is mixed with a solution of sodium molybdate, leading to the precipitation of CuMoO4. nih.gov The resulting precipitate is then washed, dried, and calcined at 600°C for five hours to yield well-crystalline nanoparticles. nih.gov This method has been shown to produce CuMoO4 with a distinct rock-like morphology. cureus.com

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to induce chemical reactions. This technique can lead to the formation of nanoparticles with unique properties. The process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. nih.gov Bimetallic copper-molybdenum oxide nanoparticles have been prepared using sonochemical methods and have shown catalytic activity in the degradation of dyes. researchgate.net The synthesis of copper oxide nanoparticles, a component of some copper-molybdenum systems, has been achieved by reducing copper (II) sulfate (B86663) pentahydrate with sodium borohydride (B1222165) in the presence of a surfactant under ultrasound irradiation. mdpi.com The morphology of the resulting nanoparticles can be controlled by adjusting the reaction parameters. mdpi.com

Green Synthesis Routes

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional synthesis methods. This approach utilizes natural resources like plant extracts as reducing and capping agents, avoiding the use of toxic chemicals.

Copper-based nanoparticles have been synthesized using Piper nigrum (black pepper) fruit extract. In this method, the fruit extract is added to a copper acetate solution, causing a color change that indicates the formation of nanoparticles. frontiersin.org Similarly, molybdenum-based nanoparticles have been synthesized using plant extracts, which contain phytochemicals that can reduce Mo6+ ions to Mo0. tandfonline.com Azadirachta indica (neem) leaf extracts have been used as a green surfactant to prepare silver and molybdenum-doped copper oxide nanoparticles. researchgate.net In a different approach, cotton textile fibers have been used as both a reducing and stabilizing agent to synthesize cellulose-copper nanoparticles, demonstrating an environmentally friendly method that can be scaled up. mdpi.com

Solid-State and High-Temperature Fabrication Techniques

Solid-state and high-temperature techniques are primarily used for the fabrication of copper-molybdenum alloys and composites, where the metallic properties of both elements are combined to create materials with high strength, hardness, and excellent thermal conductivity. chemetalusa.com

Powder Metallurgy and Alloying Processes

Powder metallurgy is a key process for producing copper-molybdenum alloys. This method involves blending copper and molybdenum powders in a specific ratio, compacting the mixture under pressure, and then sintering it at high temperatures to form a solid alloy. chemetalusa.com This technique allows for precise control over the composition and microstructure of the final material. chemetalusa.com The properties of the resulting alloy, such as density, thermal conductivity, and mechanical strength, can be optimized by controlling parameters like powder size, sintering temperature, and holding time. ctia.com.cn For instance, using ultra-fine powders and optimizing the sintering process can lead to higher density and improved thermal conductivity. ctia.com.cn

An experimental study on Cu-Mo alloys prepared by powder metallurgy involved mechanically milling copper and molybdenum powders in a planetary ball mill under a hydrogen atmosphere. researchgate.net The milled powder was then compacted at pressures ranging from 400 to 800 MPa and sintered in a vacuum furnace at 1000°C. researchgate.net The results showed that a compaction pressure of 600 MPa was optimal for achieving the highest densification. researchgate.net The microstructure revealed a homogeneous dispersion of molybdenum particles within the copper matrix. researchgate.net

PropertyInfluence of Powder Metallurgy Parameters
DensityIncreased by using ultra-fine powders, optimizing sintering temperature, and extending holding times. ctia.com.cn
Thermal ConductivityImproved by achieving high density and uniform microstructure through liquid-phase sintering and hot isostatic pressing. ctia.com.cn
Mechanical PropertiesTensile strength, impact resistance, and wear resistance can be enhanced by optimizing the sintering process. ctia.com.cn
Coefficient of Thermal ExpansionCan be tailored by adjusting the alloy composition; higher molybdenum content leads to a lower CTE. ctia.com.cn

Explosive Welding and Interface Engineering

Explosive welding is a solid-state joining process that uses the energy from a controlled detonation to create a high-strength metallurgical bond between dissimilar metals. highenergymetals.com This technique is particularly useful for joining materials with significantly different properties, such as copper and molybdenum. highenergymetals.com The process is a cold-weld method, meaning the metals bond without losing their desired properties. highenergymetals.com

Thermal Decomposition and Carbonization Routes (e.g., MOF-derived)

The synthesis of copper-molybdenum materials through thermal decomposition, particularly using Metal-Organic Frameworks (MOFs) as precursors, is a highly effective strategy for creating nanostructured composites. google.com This method, also known as pyrolysis or carbonization, involves heating a precursor material in an inert atmosphere. google.com In the context of MOF-derived materials, the framework's organic ligands decompose to form a carbon matrix, while the metal nodes are reduced to metallic or carbidic nanoparticles embedded within this matrix. rsc.org

The general strategy involves high-temperature carbonization, often between 800–1000 °C, in the absence of air, which can be followed by an etching process to remove the metal and form porous carbon structures. mdpi.com The thermal and chemical stability of certain MOFs, such as those containing aluminum, makes them suitable subjects for this process, with thermal stability observed up to 360 °C in some cases. rsc.org

In a specific application involving a copper-molybdenum system, a guest-MOF composite can be pyrolyzed. acs.org The process unfolds in stages:

Below approximately 300 °C, guest molecules within the MOF may decompose. acs.org

Between 300 and 400 °C, the MOF host loses its crystalline structure, and the organic ligands begin to pyrolyze, or carbonize. acs.org

During this process, the copper component tends to condense on the exterior of the developing carbon matrix, while molybdenum species, in conjunction with some copper, can catalyze the formation of fibrous carbon nanostructures. acs.org X-ray Photoelectron Spectroscopy (XPS) results have confirmed the formation of Mo-C bonds in such systems. acs.org

The synthesis of highly crystallized molybdenum carbides often requires a carburization step at temperatures typically above 600 °C. acs.org For instance, nitrogen-doped molybdenum carbide (N-Mo₂C@C) catalysts have been produced by pyrolyzing a Mo-MOF precursor, followed by a carbothermal reduction under a H₂/Ar atmosphere at temperatures between 650–750 °C. acs.org The catalytic activity of the final material is highly dependent on this carbonization temperature, which influences the valence states of the molybdenum. acs.org This method has also been adapted to create complex Cu-Mo₂C-N-C catalysts, demonstrating the versatility of the MOF-derived approach. acs.org

Table 1: Synthesis Parameters for MOF-Derived Cu-Mo Systems

Precursor SystemProcess & TemperatureAtmosphereResultant MaterialReference
Guest-MOF composite with Cu and Mo speciesPyrolysis/Carbonization (starts ~300-400 °C)Not specifiedCu particles and Mo-C derivatives on a carbon matrix acs.org
Mo-MOFPyrolysis followed by carbothermal reduction (650–750 °C)10 vol % H₂/ArNitrogen-doped Molybdenum Carbide (N-Mo₂C@C) acs.org
General Fe-MOF (Fe-BTC)PyrolysisInertFe₃O₄ particles in a carbon matrix google.com

Controlled Assembly and Nanostructure Engineering

The precise control over the architecture of copper-molybdenum materials at the nanoscale is critical for unlocking their full potential. Nanostructure engineering techniques allow for the fabrication of materials with enhanced surface areas, tailored active sites, and novel synergistic properties.

Template-Assisted Synthesis

Template-assisted synthesis is a powerful technique for fabricating nanomaterials with controlled size and shape. tms.orgresearchgate.net This method employs a pre-existing structure (the template) to direct the formation of the desired material. Templates can be categorized as "hard" or "soft."

Hard Templates: These are typically rigid, nanoporous materials. For example, metal nanowires can be synthesized by electrodepositing the material into the cylindrical pores of an inert, nonconductive nanoporous membrane, such as polycarbonate. tms.orgresearchgate.net To facilitate this, a conductive film, often copper, is first deposited on one side of the membrane to act as the working electrode. tms.org

Soft Templates: These are dynamic, self-assembling structures, such as surfactant micelles. In the electrodeposition of copper nanoparticles, surfactants like sodium dodecyl sulphate (SDS) can be used as a soft template. mdpi.com The surfactant molecules form micelles that guide the growth of the copper nanostructures, while also reducing surface tension, which facilitates the growth of high-surface-area structures like dendrites. mdpi.com

An emerging area is the use of bio-templates. In a related system, phytochemicals from plant extracts have been used as organic templates in the hydrothermal synthesis of CoMoO₄ nanomaterials. nih.gov These biological molecules act as stabilizing agents that can control particle size and prevent agglomeration, suggesting a green chemistry route applicable to Cu-Mo systems. nih.gov

Defect Engineering and Heteroatom Doping Strategies

Defect engineering is the intentional creation of defects in a material's crystal structure to modify its properties. mdpi.comrsc.org In molybdenum-based materials, defects can be classified by their dimensionality, with zero-dimensional (0D) point defects—such as vacancies and heteroatom doping—being the most commonly engineered. mdpi.comrsc.org

Heteroatom Doping: This involves introducing foreign atoms into the host lattice. mdpi.com Non-metal doping with elements like nitrogen (N), oxygen (O), or carbon (C) can lead to changes in surface charge distribution and enhanced performance. mdpi.com Metal doping, such as with nickel (Ni) or copper (Cu), can also alter the electronic structure and intrinsic catalytic activity of molybdenum-based materials. mdpi.com For example, nitrogen doping has been successfully implemented in the synthesis of molybdenum carbide from MOF precursors, creating N-Mo bonding states. acs.org

Vacancies: These are missing atoms in the crystal lattice. The introduction of defects like carbon vacancies has become a feasible strategy to enhance catalytic performance. acs.org Research on copper-doped carbon nitride has shown that the synergy between copper doping and carbon defects can significantly improve catalytic activity. acs.org The copper dopants promote the initial activation of reactant molecules, while the carbon defects lower the energy barrier for subsequent reaction steps. acs.org This principle of synergistic promotion via dual-defect engineering is a promising strategy for advanced Cu-Mo catalyst design.

Core-Shell and Composite Material Fabrication

Creating composite structures like core-shell particles or layered materials allows for the combination of distinct properties from copper and molybdenum.

Core-Shell Nanoparticles: These structures consist of a core of one material encapsulated by a shell of another. Cu@Mo core-shell composite powders have been successfully synthesized. One method involves a simple ball-milling and subsequent reduction process, which yields particles approximately 80–100 nm in size. researchgate.net These particles are composed of a copper core (50–70 nm) and a molybdenum shell (~30 nm thick). researchgate.net Another facile method uses the co-reduction of molybdenum trioxide and conventional copper particles in a hydrogen atmosphere. scientific.net An optimal reduction temperature of 700°C was found to form a continuous and well-adhered molybdenum layer on the copper particle surface. scientific.net

Composite Materials: On a macroscopic scale, Cu-Mo composites are fabricated to leverage the high thermal conductivity of copper and the low coefficient of thermal expansion of molybdenum, a combination desired in electronic packaging. google.com One fabrication method produces a "sandwich" structure of Cu/Mo/Cu. google.com This involves electroplating or spraying copper layers onto a molybdenum plate, followed by annealing and cold rolling to achieve the final, multi-layer composite material with a specific thickness ratio. google.com

Table 2: Fabrication of Cu-Mo Core-Shell and Composite Structures

MethodologyCore MaterialShell/Layer MaterialKey Dimensions/RatioPrimary Finding/ApplicationReference
Ball-milling and reductionCopper (Cu)Molybdenum (Mo)Cu core: 50–70 nm; Mo shell: ~30 nmProduces Cu@Mo core-shell nanoparticles with good sinterability. researchgate.net
Co-reduction in H₂ atmosphereCopper (Cu)Molybdenum (Mo)Not specifiedOptimal reduction at 700°C creates a continuous Mo coating. scientific.net
Plating/spraying and rollingMolybdenum (Mo)Copper (Cu)Layer thickness ratio (Mo:Cu) can exceed 1:4:1Fabricates Cu/Mo/Cu "sandwich" for electronic packaging. google.com

Advanced Spectroscopic and Microscopic Characterization of Copper Molybdenum Systems

Spectroscopic Analysis of Electronic and Vibrational States

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the study of copper-molybdenum systems, XPS is instrumental in determining the oxidation states of both copper and molybdenum, which are critical for their catalytic and electronic properties.

The XPS survey spectra of Cu-Mo materials confirm the presence of copper, molybdenum, and oxygen. researchgate.netresearchgate.net High-resolution spectra of the Cu 2p and Mo 3d regions provide detailed information about their respective oxidation states.

For copper, the Cu 2p region typically shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, along with satellite peaks. The binding energy of the Cu 2p₃/₂ peak for Cu²⁺ is typically observed around 933.98 eV to 934.2 eV. researchgate.netresearchgate.net The presence of strong satellite peaks is a characteristic feature of the Cu²⁺ state. researchgate.net

For molybdenum, the Mo 3d spectrum is used to identify its various oxidation states. The Mo 3d spectrum can be deconvoluted into multiple doublets corresponding to different oxidation states. The binding energies for Mo 3d₅/₂ are reported to be approximately 229.5 eV for Mo⁴⁺, 230.5 eV for Mo⁵⁺, and between 232.1 and 233.1 eV for Mo⁶⁺. lmaleidykla.ltlmaleidykla.ltthermofisher.com The predominance of the Mo⁶⁺ state is common in many copper-molybdenum oxide systems. researchgate.netlmaleidykla.lt The absence of a signal at around 228.0 eV indicates the absence of metallic molybdenum. thermofisher.com

Interactive Data Table: Representative XPS Binding Energies for Copper and Molybdenum Species

Element Orbital Oxidation State Binding Energy (eV)
Copper Cu 2p₃/₂ Cu²⁺ 934.2
Copper Cu 2p₁/₂ Cu²⁺ 953.8
Molybdenum Mo 3d₅/₂ Mo⁴⁺ 229.0 - 229.5
Molybdenum Mo 3d₅/₂ Mo⁵⁺ ~230.5

Raman Spectroscopy for Lattice Vibrations and Defect Analysis

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. osti.gov It is particularly effective for probing the vibrational modes of the crystal lattice in copper-molybdenum compounds.

In copper molybdate (B1676688) (CuMoO₄), Raman spectra exhibit characteristic peaks corresponding to the vibrations of the MoO₄ tetrahedron. nih.gov Stretching vibration modes of the MoO₄ tetrahedron are typically observed in the range of 807 cm⁻¹ to 966 cm⁻¹. nih.gov Specifically, a prominent peak around 935 cm⁻¹ is attributed to the symmetric stretching vibration of Mo=O. nih.gov The bending vibration corresponding to CuO can be seen around 336 cm⁻¹. nih.gov

The Raman spectra can also be used to identify different phases and defects within the material. For instance, in copper-doped molybdenum disulfide (MoS₂), a dominant Raman peak around 405.8 cm⁻¹ corresponds to the A₁g vibration mode, while a weaker signal at 379.0 cm⁻¹ is assigned to the E₂g vibration mode. rsc.org The introduction of copper can cause shifts in these peak positions, indicating the substitution of copper into the MoS₂ lattice. rsc.org The full width at half-maximum (fwhm) of Raman modes, such as the A₁g mode in CuMoO₄ ceramics, can be correlated with material properties like the quality factor in dielectric measurements. acs.org

Interactive Data Table: Characteristic Raman Peaks in Copper-Molybdenum Systems

Compound Vibrational Mode Wavenumber (cm⁻¹)
CuMoO₄ MoO₄ tetrahedron stretching 807 - 966
CuMoO₄ Mo=O symmetric stretching ~935
CuMoO₄ CuO bending ~336
MoS₂ E₂g ~379.0

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. numberanalytics.com It is a powerful tool for identifying the types of chemical bonds and functional groups present in a molecule. nih.gov

In the analysis of copper-molybdenum systems, FTIR spectra provide valuable information about the inter-atomic vibrations. The absorption bands related to copper molybdate (CuMoO₄) are typically found below 1000 cm⁻¹. nih.govwhiterose.ac.uk The presence of a band around 700 cm⁻¹, attributed to the Cu–O–Mo stretching mode, confirms the formation of a copper molybdenum oxide compound. whiterose.ac.uk

Specific vibrational modes can be assigned to different bonds within the structure. For example, the Mo-O-Mo vibration mode is observed around 819 cm⁻¹. whiterose.ac.uk Asymmetric Mo–O stretching modes are located at approximately 795 cm⁻¹, 900 cm⁻¹, and 938 cm⁻¹. whiterose.ac.uk In some instances, an additional absorption band may appear around 484 cm⁻¹ due to the MoO₃ bending mode and the stretching vibration of square planar CuO₄. whiterose.ac.uk The presence of CuMoO₄ species can also give rise to a new Lewis acidity band at 1574 cm⁻¹ when supported on silica. bu.edu.eg

Interactive Data Table: Key FTIR Absorption Bands in Copper-Molybdenum Oxides

Wavenumber (cm⁻¹) Assignment
~484 MoO₃ bending mode / CuO₄ stretching
~700 Cu–O–Mo stretching mode
~795 Asymmetric Mo–O stretching
~819 Mo-O-Mo vibration mode
~900 Asymmetric Mo–O stretching

UV-Visible and Photoluminescence Spectroscopy for Electronic Structure Studies

UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are used to investigate the electronic structure of materials. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels. nih.gov PL spectroscopy, on the other hand, probes the emission of light from a material after it has absorbed photons.

In copper-molybdenum systems, UV-Vis spectra can reveal the band gap energy and the nature of electronic transitions. For instance, the band gap of CuMoO₄ has been estimated to be around 1.97 eV, indicating its potential as a visible-light active photocatalyst. rsc.org The absorption spectra of copper(II) complexes often show a broad absorption peak in the 340–450 nm region and a smaller peak in the 550–800 nm range. mdpi.com These can be attributed to ligand-to-metal charge-transfer (LMCT) transitions. mdpi.com In some copper-molybdenum ferrites, a predominant absorption band is observed around 300 nm, which is ascribed to octahedral coordination of isolated molybdenum ions. researchgate.net

Photoluminescence spectra provide insights into the recombination of photo-induced charge carriers. rsc.org A lower PL intensity generally suggests a more efficient separation of electron-hole pairs, which is a desirable characteristic for photocatalytic and photovoltaic applications.

Microscopic and Imaging Techniques for Morphological and Structural Elucidation

Understanding the morphology, crystal structure, and presence of defects at the nanoscale is paramount for controlling the properties of copper-molybdenum materials. High-resolution microscopic techniques are indispensable for this purpose.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Defects

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. wikipedia.org TEM can reveal details about the size, shape, and arrangement of nanoparticles. libretexts.org High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice, providing invaluable information about crystallinity, lattice defects, and interfacial structures. nanogune.eu

In the study of copper-molybdenum systems, TEM and HRTEM are used to characterize the morphology and crystalline nature of the synthesized materials. For example, TEM images have been used to determine the size of MoS₂ nanoparticles, showing them to be around 5 nm with a hexagonal structure. chalcogen.ro HRTEM can further reveal the interplanar distances of the crystal lattice. For MoS₂, interplanar distances of 2.30 Å, 2.65 Å, and 1.64 Å have been observed, corresponding to the hexagonal phase. chalcogen.ro

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) for Surface Morphology and Topography

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are powerful tools for investigating the surface morphology and topography of copper-molybdenum materials. e3s-conferences.orgmdpi.com These techniques use a focused beam of electrons to generate signals at the surface of a specimen, providing detailed images of the material's texture and features. e3s-conferences.orgmdpi.com

FESEM provides significantly higher resolution and less electrostatically distorted images compared to conventional SEM, with spatial resolutions reaching down to 1-2 nanometers. numberanalytics.comijpbs.com This enhanced capability is particularly beneficial for examining the fine details of nanomaterials and nanostructures, such as the surface of Cu-Mo composite coatings or the morphology of nanocomposites like copper nanoparticles/polyaniline/molybdenum disulfide (Cu@Pani/MoS2). numberanalytics.comnih.gov In the latter, FESEM images revealed a flower-like structure for MoS2 nanosheets grown on the surface of Cu@Pani. nih.gov

The ability of FESEM to operate at low accelerating voltages allows for the detailed examination of the top surface of materials without causing significant damage, which is advantageous for sensitive samples. ijpbs.comiaea.org Researchers have utilized FESEM in combination with other techniques to gain a more complete picture of the material's characteristics. For example, observations of chalcopyrite and bornite (B72238) from the potassic alteration zone in a supergiant Río Blanco-Los Bronces deposit using FESEM revealed the presence of micro- to nano-sized particles of noble metals. mdpi.com

Table 1: SEM/FESEM Applications in Copper-Molybdenum Systems

ApplicationKey FindingsReference
Surface Morphology of Mechanically Alloyed Cu-MoFlake-like particles with sizes of 10–30 μm. mdpi.com
Microstructure of Cu-Mo-Si AlloysObservation of worn surface morphology to understand wear mechanisms. scite.ai
Characterization of Cu-Mo Composite CoatingsExamination of microstructure and phase composition. jresm.org
Analysis of Porphyry Cu-Mo DepositsIdentification of micro- to nano-sized noble metal inclusions in copper sulfides. mdpi.com
Morphology of Cu@Pani/MoS2 NanocompositesRevealed flower-like MoS2 nanosheets on the Cu@Pani surface. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Mapping for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that, when coupled with SEM or FESEM, provides elemental analysis and chemical characterization of a sample. creative-biostructure.combruker.com It works by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. unam.mx This allows for the creation of elemental maps, which visualize the two-dimensional distribution of constituent elements within the specimen. jeol.com

In the context of copper-molybdenum systems, EDS mapping is crucial for confirming the presence and distribution of copper and molybdenum. For example, in mechanically alloyed Cu-20 wt% Mo, EDS analysis confirmed the presence of only Cu and Mo and showed a good distribution of these elements, which corroborated the XRD results. mdpi.com Similarly, in Cu-Mo alloys treated by high current pulsed electron beam irradiation, EDS mapping revealed a homogeneous distribution of Cu and Mo, indicating mutual diffusion and the formation of a mixed zone. aip.org

EDS is also instrumental in identifying the composition of different phases and inclusions within the material. In co-sputtered Cu-Mo-W thin films, EDS analysis showed that certain agglomerates had a high concentration of copper. mdpi.com Furthermore, in the study of Cu-Mo-Si alloys, EDS was used to analyze the composition of the microstructure and worn surfaces, helping to understand the wear performance of the alloys. scite.ai The technique can also be used to confirm the purity of synthesized nanomaterials, such as in copper molybdate (CuMoO4) where EDX showed no significant impurities. researchgate.net

Table 2: Elemental Composition of a Cu@Pani/MoS2 Nanocomposite Determined by EDX

ElementWeight Percentage (%)
Carbon (C)28.49
Molybdenum (Mo)24.22
Sulfur (S)25.08
Copper (Cu)16.41
Nitrogen (N)4.92
Data sourced from a study on a nonenzymatic electrochemical glucose sensor. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. bdu.ac.in It can achieve near-atomic resolution and is capable of measuring not only topography but also localized mechanical properties like stiffness and friction. bdu.ac.insciopen.com

In the study of copper-molybdenum systems, AFM is used to characterize the surface topography at the nanoscale. For instance, AFM analysis of nanoporous copper films revealed distinct nanoporous structures and differences in surface roughness and topological characteristics depending on the preparation method. mdpi.com In another study, AFM was used to characterize the surface of MoO3·CuO·ZnO nanocomposites. researchgate.net

AFM can provide more detailed surface information than profilometry, especially at the nanoscale, and can be used to create maps of surface elasticity. sciopen.comspmtips.com The technique is sensitive to small changes in surface topography and can be used to analyze the effects of different processing parameters on the surface morphology. sciopen.com For example, the surface morphology of molybdenum thin films deposited under different argon pressures was characterized using AFM, showing how the deposition conditions affect the surface structure. researchgate.net

Table 3: Comparison of Surface Characterization Techniques

TechniqueInformation ProvidedResolutionKey Advantages
Profilometry 2D and 3D topography, surface roughness.Lower than AFM.Faster scanning speed. sciopen.com
AFM 2D and 3D topography, surface roughness, localized mechanical properties (e.g., stiffness, friction).Near-atomic resolution.High precision, especially at the nanoscale; can operate in air or liquid. bdu.ac.insciopen.com

Diffraction and Crystallographic Methods

Diffraction techniques are fundamental for determining the crystalline structure of materials. By analyzing how X-rays are scattered by the atomic planes in a crystal, it is possible to deduce the arrangement of atoms. pdx.edu

X-ray Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used for the identification of unknown crystalline materials, the determination of unit cell dimensions, and the measurement of sample purity. carleton.edu It is based on the principle of constructive interference of monochromatic X-rays with a crystalline sample, as described by Bragg's Law. carleton.edu

In the analysis of copper-molybdenum systems, XRD is widely used to identify the crystalline phases present. For instance, in a physical mixture of copper and molybdenum powders, XRD patterns can be indexed using the face-centered cubic (FCC) structure for copper and the body-centered cubic (BCC) structure for molybdenum. uc.edu The relative intensities of the diffraction peaks can be used to determine the volume fraction of each phase. uc.edu

XRD is also employed to confirm the formation of alloys and to detect the presence of any oxides or other impurities that may have formed during processing. mdpi.com For example, in a Cu-20 wt% Mo alloy synthesized by mechanical alloying, XRD patterns showed the characteristic peaks of Cu and Mo with no evidence of oxide formation. mdpi.com In studies of copper molybdate (CuMoO4) nanoparticles, XRD analysis confirmed their crystalline nature. researchgate.net Furthermore, in Cu-Mo-Si alloys, XRD was used to determine the phase composition. scite.ai

Table 4: XRD Data for a Cu-20 wt% Mo Alloy

Element/PhaseCrystal StructureIdentified by Card NumberKey Diffraction Peaks
Copper (Cu)Face-Centered Cubic (FCC)00-001-1241(111)
Molybdenum (Mo)Body-Centered Cubic (BCC)00-001-1208(110)
Data from a study on the effects of Mo concentration on Cu-alloy properties. mdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Atomic-Level Structure

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. hzdr.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. hzdr.deuhu-ciqso.es

For copper-molybdenum systems, SC-XRD is essential for resolving the detailed crystal structure of complex compounds. The choice of X-ray source, typically copper (Cu Kα) or molybdenum (Mo Kα), is important. uni-ulm.de Mo Kα radiation (wavelength ~0.71 Å) provides higher resolution, while the more intense Cu Kα radiation (~1.54 Å) is often necessary for weakly-diffracting crystals. uni-ulm.decreative-biostructure.com

An example of its application is the structural analysis of a copper-based metal-organic framework (MOF), where SC-XRD revealed a one-dimensional coordination polymer structure. creative-biostructure.com In the solid solution series Cu(MoxW1−x)O4, X-ray structure refinement of single crystals was used to investigate how the statistical distribution of Mo and W ions affects the crystal structure. researchgate.net This study revealed that in CuMoO4, the three independent molybdenum atoms are surrounded by somewhat distorted oxygen tetrahedra. researchgate.net The detailed structural information obtained from SC-XRD is invaluable for understanding the relationship between the structure and the physical properties of these materials. uhu-ciqso.es

Table 5: Common X-ray Sources for Single Crystal Diffraction

X-ray SourceWavelength (Å)Typical UseReference
Molybdenum (Mo Kα)~0.71Higher resolution studies, heavy atoms. uni-ulm.decreative-biostructure.com
Copper (Cu Kα)~1.54Weakly-diffracting crystals, small molecules. uni-ulm.decreative-biostructure.com

Theoretical and Computational Chemistry of Copper Molybdenum Interactions

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic states of copper-molybdenum compounds. umn.edunumberanalytics.com DFT simplifies the complexity of the many-electron problem by focusing on the electron density, a more manageable three-dimensional quantity, to describe the electronic structure and predict properties. umn.edursc.org This approach is particularly advantageous for transition metals like copper and molybdenum, where electron correlation effects are significant. umn.edu DFT calculations can elucidate reaction mechanisms, predict the geometries and energies of molecules and materials, and aid in the design of new catalysts. numberanalytics.com

Analysis of Synergistic Electronic Effects

The combination of copper and molybdenum often leads to synergistic effects, where the properties of the bimetallic system are enhanced compared to its individual components. DFT calculations are instrumental in understanding the origin of this synergy. For instance, in catalytic applications, the introduction of copper clusters onto a molybdenum carbide (Mo₂C) or titanium carbide (TiC) surface can significantly improve the chemisorption and activation of molecules like carbon dioxide (CO₂). nih.govacs.org

Theoretical studies have shown that charge transfer between the metals and the support material plays a crucial role. nih.gov This charge redistribution can alter the electronic structure of the active sites, making them more reactive. For example, in Cu/Mo₂C systems, a 25-35% increase in CO₂ conversion rate has been observed compared to the bare Mo₂C surface. nih.govacs.org DFT calculations reveal that the binding strength of CO₂ correlates with the formation of new active sites at the interface of the bimetallic particles, leading to enhanced catalytic activity. nih.govresearchgate.net The synergistic effect is often a combination of ligand effects, where both metals are directly involved in bonding with the substrate, and charge transfer effects that modify the reactivity of the catalyst. nih.govacs.org

Table 1: DFT Calculated Properties of Copper-Molybdenum Systems

SystemProperty InvestigatedKey Finding
Cu/Mo₂C CO₂ Conversion25-35% increase in conversion rate compared to bare Mo₂C. nih.govacs.org
Cu₄/TiC(001) CO₂ ActivationStrong binding of CO₂, facilitating cleavage of the C-O bond. nih.govacs.org
Co/Mo₂C ElectrocatalysisElectron transfer from Co to Mo₂C promotes H₂O adsorption. researchgate.net

Investigation of Active Site Structures and Redox States

In the context of metalloenzymes, DFT is crucial for characterizing the geometry and electronic configuration of the active site. The molybdenum-copper carbon monoxide dehydrogenase (MoCu-CODH) enzyme, which catalyzes the oxidation of carbon monoxide to carbon dioxide, features a unique bimetallic active site. frontiersin.orgrsc.org The molybdenum ion is typically in a square-pyramidal geometry, coordinated by oxo, sulfido, and dithiolene ligands, with the sulfido ligand bridging to the copper ion. frontiersin.org

A key aspect of the enzyme's function is the change in oxidation states of the metal ions during the catalytic cycle. While the copper ion generally remains as Cu(I), the molybdenum ion cycles between Mo(VI) and Mo(IV) states. researchgate.net However, there has been debate regarding the precise protonation state of the molybdenum center. frontiersin.org DFT calculations, in conjunction with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Electron Paramagnetic Resonance (EPR), have been instrumental in resolving these ambiguities and providing a more accurate picture of the active site's redox behavior. frontiersin.orgacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intercalation

While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of copper-molybdenum systems over time. MD simulations treat atoms as classical particles and use force fields to describe their interactions, allowing for the study of large-scale atomic motions. imt.si

A significant area of research is the intercalation of copper ions into layered materials like molybdenum ditelluride (MoTe₂) and molybdenum disulfide (MoS₂). aip.orgarxiv.orgnih.gov These materials are of interest for applications in nanoelectronics and energy storage. arxiv.orgnih.gov MD simulations, often parameterized using data from DFT calculations (a method known as a reactive force field, or ReaxFF), can model the diffusion of copper ions within the van der Waals gap of these layered materials. aip.orgarxiv.orgnih.gov

These simulations have shown that the mobility of intercalated copper ions increases with their concentration and can be significantly enhanced by an external electric field. aip.orgarxiv.orgnih.gov This predictive modeling is crucial for understanding and optimizing the properties of these materials for technological applications. aip.orgarxiv.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Mechanisms

To study the reactivity of large biological systems like enzymes, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. acs.org In this method, the chemically active region, such as the Mo-Cu active site of an enzyme, is treated with a high-level quantum mechanical method like DFT, while the surrounding protein environment is described by a more computationally efficient molecular mechanics force field. acs.orgnih.gov

QM/MM calculations have been extensively used to investigate the reaction mechanism of MoCu-CODH. researchgate.netlu.seacs.org These studies have helped to elucidate the role of key amino acid residues and the sequence of events during CO oxidation. researchgate.net For example, QM/MM simulations have been used to propose a novel mechanism for CO₂ release, involving the formation of a thiocarbonate intermediate. acs.org By calculating the energy profiles of different reaction pathways, researchers can identify the most plausible mechanism and the rate-limiting steps of the enzymatic reaction. researchgate.net The accuracy of these simulations can be further enhanced by using large QM regions, an approach sometimes referred to as "BigQM". lu.seacs.org

Ab Initio and First-Principles Calculations for Predictive Modeling

Ab initio and first-principles calculations, which are based on quantum mechanics without empirical parameters, provide a powerful tool for predictive modeling of materials. imt.si These methods, which include DFT, are used to predict the fundamental properties of materials, such as their crystal structure, stability, and electronic properties. imt.siberkeley.edu

In the context of copper-molybdenum systems, first-principles calculations have been used to investigate the phase stability of binary alloys. berkeley.edu By calculating the formation energies of various crystal structures, researchers can predict which compounds are stable and likely to form. berkeley.edu For instance, a comprehensive study of 80 binary alloys, including several copper-molybdenum combinations, demonstrated the high accuracy of ab initio methods in predicting ground state structures. berkeley.edu

Furthermore, first-principles calculations are used to study the energetics and electronic transport properties of intercalated systems. For example, investigations into copper and silver intercalated molybdenum disulfide (MoS₂) have revealed details about charge transfer between the intercalated ions and the host material, which leads to a semiconductor-to-metal transition. researchgate.net These calculations also predict the activation energies for ion diffusion, providing crucial data for the design of materials with specific ionic and electronic conductivities. researchgate.net

Catalytic and Electrocatalytic Research of Copper Molybdenum Systems

Electrocatalysis for Energy Conversion Reactions

Copper-molybdenum-based materials have emerged as promising, cost-effective electrocatalysts for various energy conversion reactions, challenging the dominance of expensive precious metals. Their synergistic effects, tunable electronic structures, and unique morphologies contribute to their enhanced catalytic activities.

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is a critical component of water splitting for hydrogen production. Copper-molybdenum systems have demonstrated significant potential in catalyzing this reaction, particularly in alkaline and neutral media.

Copper molybdenum sulfide (B99878) (Cu₂MoS₄) has also been identified as an efficient HER electrocatalyst. Prepared via a simple precipitation method, this ternary sulfide exhibits excellent catalytic activity over a wide pH range (0 to 7), requiring an overpotential of approximately 135 mV. scispace.comrsc.org It also shows an apparent exchange current density of 0.040 mA cm⁻² and a Tafel slope of about 95 mV per decade, indicating favorable reaction kinetics. scispace.comrsc.org Importantly, the Cu₂MoS₄ catalyst maintains its stability during hydrogen generation, presenting it as a viable alternative to platinum. scispace.comrsc.org When anchored on nickel foam, copper molybdenum sulfide nanostructures (CMS/Ni) serve as a bifunctional catalyst, exhibiting a low overpotential of about 213 mV for HER at a current density of 50 mA cm⁻² in an alkaline electrolyte. scispace.comresearchgate.net

The incorporation of copper into molybdenum oxides has also proven to be a successful strategy. Doping molybdenum trioxide (MoO₃) nanosheets with copper atoms (Cu-MoO₃) enhances the surface area, conductivity, and electron interactions, leading to optimized HER kinetics. mdpi.com In an alkaline medium, the Cu-MoO₃ nanosheet requires a low overpotential of 106 mV to reach a current density of 10 mA cm⁻² and has a Tafel slope of 83 mV dec⁻¹. mdpi.com When used as a cathode in a water electrolyzer, it achieves a current density of 10 mA cm⁻² at a voltage of just 1.55 V, highlighting its practical potential. mdpi.com Similarly, oxidized copper and molybdenum species have been shown to effectively catalyze the HER in non-extreme pH carbonate buffer electrolytes. acs.org

Furthermore, intermetallic Fe₂Mo nanoparticles anchored on a nanoporous copper skeleton have demonstrated robust HER electrocatalysis with a low Tafel slope of approximately 71 mV dec⁻¹ and the ability to reach an ampere-level current density of 1 A cm⁻² at a low overpotential of about 200 mV in 1 M KOH. mdpi.com This hybrid electrode also exhibits exceptional long-term stability for over 400 hours. mdpi.com

Table 1: Performance of Copper-Molybdenum Catalysts in Hydrogen Evolution Reaction (HER)

Catalyst Electrolyte Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Stability
Amorphous Cu₅₀Mo₅₀ Alloy Alkaline 57 - Stable at 300 mA cm⁻²
Cu₂MoS₄ pH 0-7 ~135 ~95 Stable during H₂ generation
CMS/Ni 1 M KOH - (213 mV @ 50 mA cm⁻²) 80 -
Cu-MoO₃ Nanosheet Alkaline 106 83 Stable for over 30h in electrolyzer
Nanoporous Fe₂Mo/Cu 1 M KOH - (~200 mV @ 1 A cm⁻²) ~71 > 400 hours
NiMoOₓ(Cu) pH 10.5 Carbonate Buffer - - -

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is the other half-reaction in water splitting and often represents a significant kinetic bottleneck. Copper-molybdenum-based materials have also been investigated as efficient and durable electrocatalysts for the OER.

Ternary copper-iron-molybdenum mixed oxides with the general formula CuₓFe₂₋ₓ(MoO₄)₃ have been prepared and tested for the OER in alkaline solutions. rsc.org The study found that substituting iron with copper in the Fe₂(MoO₄)₃ matrix significantly enhances the electrocatalytic activity. rsc.org Specifically, the oxide with x = 1 exhibited an activity approximately 50 times greater than the base iron molybdate (B1676688) at an electrode potential of 1.51 V (vs. RHE) in 1 M KOH. rsc.org These catalysts showed Tafel slopes in the range of 31 to 37 mV dec⁻¹, indicating favorable reaction kinetics. rsc.org

Copper molybdenum sulfide nanostructures on nickel foam (CMS/Ni) have demonstrated bifunctional activity, also catalyzing the OER. scispace.comresearchgate.netrsc.org In a 1 M KOH electrolyte, the CMS/Ni electrocatalyst required an overpotential of about 350 mV to achieve a current density of 50 mA cm⁻², with a Tafel slope of 124 mV dec⁻¹. scispace.comresearchgate.net A water electrolyzer constructed with CMS/Ni as both the anode and cathode required a low voltage of 1.62 V to reach a current density of 50 mA cm⁻². scispace.comresearchgate.net

Furthermore, composites of ternary copper molybdenum sulfide (Cu₂MoS₄) nanoparticles with reduced graphene oxide (rGO) and polyaniline (PANI) have shown notable electrocatalytic activity for the OER. researchgate.net The modified electrodes, particularly CMS+rGO+PANI, exhibited an onset overpotential of 395 mV, demonstrating synergistic activity. researchgate.net

A molybdenum oxide-FeCoCu alloy hybrid (MoOx-FeCoCu) has also been designed as an efficient bifunctional catalyst. bohrium.com This material demonstrated high catalytic efficiency and good durability for the OER. bohrium.com A symmetric water electrolyzer using this catalyst required a low driving voltage of 1.69 V to deliver a current density of 10 mA cm⁻². bohrium.com

Table 2: Performance of Copper-Molybdenum Catalysts in Oxygen Evolution Reaction (OER)

Catalyst Electrolyte Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Key Finding
CuₓFe₂₋ₓ(MoO₄)₃ (x=1) 1 M KOH - 31-37 ~50 times higher activity than Fe₂(MoO₄)₃
CMS/Ni 1 M KOH - (350 mV @ 50 mA cm⁻²) 124 Bifunctional catalyst for overall water splitting
CMS+rGO+PANI - 395 (onset) - Synergistic activity from composite structure
MoOx-FeCoCu - - (1.69 V cell voltage) - Efficient bifunctional catalyst

Oxygen Reduction Reaction (ORR) Electrocatalysis

The oxygen reduction reaction (ORR) is a fundamental reaction in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts, their high cost and scarcity have driven research towards alternatives like copper-molybdenum systems.

The introduction of molybdenum as a dopant in platinum-copper alloys has shown to significantly enhance ORR activity. researchgate.netnih.gov Carbon-supported Mo-doped PtCu (Mo-PtCu/C) nanoparticles exhibited two- to four-fold higher ORR half-cell kinetics compared to both PtCu/C and commercial Pt/C catalysts. researchgate.netnih.gov Density Functional Theory (DFT) studies suggest that this enhanced activity and stability can be attributed to the oxidative resistance of the Mo-doped atoms and beneficial changes to the surface's oxygen adsorption energetics. researchgate.net

Trifunctional electrocatalysts based on ternary iron-copper-molybdenum Schiff base complexes have also been developed. rsc.org Specifically, the Fe₀.₅Cu₀.₅Mo₀.₅–SB-400 complex was found to be an effective electrocatalyst for the ORR. rsc.org When used in a Zn-air battery, electrodes made from this material exhibited a good discharge power density, outperforming commercial Pt/C catalysts. rsc.org

While less common, some studies have explored copper-molybdenum compounds directly for the ORR. Sulfide-based Mo-MOF derived catalysts, specifically MO-MS/NPC, have demonstrated superior electrocatalytic activity for the ORR, making them potential cathodic materials for direct methanol (B129727) fuel cells. bohrium.com

Table 3: Performance of Copper-Molybdenum Catalysts in Oxygen Reduction Reaction (ORR)

Catalyst Key Feature Performance Highlight
Mo-PtCu/C Molybdenum doping 2-4 times higher kinetics than Pt/C
Fe₀.₅Cu₀.₅Mo₀.₅–SB-400 Ternary Schiff base complex Outperforms Pt/C in Zn-air battery
MO-MS/NPC MOF-derived sulfide Superior electrocatalytic activity

Direct Methanol Fuel Cell (DMFC) Electrocatalysis: Methanol Oxidation Reaction (MOR)

In direct methanol fuel cells (DMFCs), the methanol oxidation reaction (MOR) at the anode is a key process. Copper-molybdenum systems have been investigated for their potential to improve the efficiency and CO tolerance of MOR catalysts.

Metal-organic framework (MOF)-derived materials have shown promise in this area. A catalyst prepared from a NENU-5-derived molybdenum carbide material (Cu-MoC) and modified with platinum (Pt/Cu-MoC) demonstrated enhanced MOR activity. rsc.org The Pt₀.₁₀/Cu-MoC catalyst exhibited a mass activity of 563.25 mA mgₚₜ⁻¹, which is 1.5 times higher than that of a commercial Pt/C catalyst in an alkaline environment. rsc.org This improvement is attributed to the synergistic effect between Pt and Cu, as well as the strong interaction between Mo₂C and PtCu, which modifies the electronic structure of Pt and accelerates electron exchange. rsc.org The catalyst also showed better resistance to CO poisoning. rsc.org

Sulfide-based Mo-MOF derived catalysts, such as MO-MS/NPC, have also proven to be effective for the MOR. bohrium.com This material exhibited a high current density of 354.3 mA/cm² and good stability, making it a candidate for the anode in DMFCs. bohrium.com

The addition of molybdenum to copper ferrites has been studied for the oxidative coupling of methanol and ethanol. researchgate.netresearchgate.net While not a direct MOR for fuel cells, this research indicates the potential of Cu-Mo systems in alcohol oxidation reactions. The presence of reduced iron and molybdenum sites was found to be responsible for the production of acetol. researchgate.net

Table 4: Performance of Copper-Molybdenum Catalysts in Methanol Oxidation Reaction (MOR)

Catalyst Environment Mass Activity (mA mgₚₜ⁻¹) Key Finding
Pt₀.₁₀/Cu-MoC Alkaline 563.25 1.5 times higher than commercial Pt/C, better CO resistance
MO-MS/NPC - 354.3 mA/cm² (current density) High current density and stability

Heterogeneous and Homogeneous Catalysis for Organic Transformations

Carbon Monoxide Oxidation Catalysis

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a crucial reaction for air purification and in various industrial processes. Copper-molybdenum systems, both in enzymatic and synthetic forms, have been studied for their catalytic activity in this reaction.

A notable example in biocatalysis is the Mo/Cu-dependent CO dehydrogenase (CODH) enzyme found in aerobic bacteria like Oligotropha carboxidovorans. frontiersin.orgdoaj.org This enzyme contains a unique active site with a molybdenum/copper bimetallic center that catalyzes the oxidation of CO to CO₂. frontiersin.org The molybdenum ion cycles between the Mo(VI) and Mo(IV) oxidation states, while the copper ion remains as Cu(I). nih.gov Kinetic studies have shown an activation energy of 11.4 kcal/mol for CO oxidation. nih.gov Theoretical studies suggest that the reaction mechanism involves the binding of CO to the Cu(I) center, followed by a nucleophilic attack from a molybdenum-activated water molecule. nih.govacs.org

In heterogeneous catalysis, copper molybdates such as Cu₃Mo₂O₉ and CuMoO₄ have been investigated for CO oxidation. researchgate.net The formation of different phases, like Cu₄₋ₓMo₃O₁₂ and Cu₆Mo₅O₁₈, during the reaction has a significant impact on the active state of the catalysts. researchgate.net Furthermore, copper-cerium-based bimetallic catalysts have demonstrated excellent efficiency in the selective catalytic reduction of nitrogen oxides with CO, highlighting the synergistic effect between copper and other metals. mdpi.com The introduction of a secondary metal to copper catalysts, such as manganese oxide, can enhance the catalytic performance for low-temperature CO oxidation. hep.com.cn

Table 5: Copper-Molybdenum Systems in Carbon Monoxide (CO) Oxidation

Catalyst System Type Key Feature
Mo/Cu CO Dehydrogenase Enzyme Bimetallic active site, Mo(VI)/Mo(IV) cycle
Cu₃Mo₂O₉, CuMoO₄ Heterogeneous Phase transformations influence activity
Cu-Ce Bimetallic Oxides Heterogeneous Synergistic effect for selective catalytic reduction with CO

Epoxidation of Olefins

Copper-molybdenum-based catalysts have demonstrated notable activity and stability in the epoxidation of various olefins. Research has explored the use of copper complex-modified molybdenum oxides with 3D supramolecular structures, such as [Cu(bipy)]₄[Mo₁₅O₄₇]·2H₂O (1) and [Cuᴵ(bix)][(Cuᴵbix) (δ-Moⱽᴵ₈O₂₆)₀.₅] (2), where 'bipy' is 4,4'-bipyridine (B149096) and 'bix' is 1,4-bis(imidazole-1-ylmethyl)benzene. cjcatal.com These compounds have proven to be catalytically active and stable for the epoxidation of cyclooctene, 1-octene, and styrene (B11656) using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. cjcatal.com

The choice of oxidant and the specific olefin play a crucial role in the reaction's success. For instance, the ethylbenzene (B125841) co-oxidation method, which co-produces styrene, presents a more environmentally friendly and cost-effective approach by avoiding corrosive substances and reducing wastewater. mdpi.com In this method, high-oxidation-state transition metals, acting as Lewis acids, are key catalytic active centers, and the selectivity towards epoxides is dependent on the nature of the Lewis acid and the metal's oxidation state. mdpi.com

Studies using density functional theory (DFT) have compared the epoxidation mechanisms of peroxo complexes of molybdenum with other metals like chromium and tungsten. researchgate.net These theoretical investigations have shown that the direct attack of the nucleophilic olefin on an electrophilic peroxo oxygen atom, proceeding through a spiro-structured transition state, is the preferred reaction pathway due to significantly lower activation barriers compared to an insertion mechanism. researchgate.net

Mixed molybdenum oxide catalysts, particularly those incorporating silver or ruthenium, have also been developed for the epoxidation of olefins using carbon dioxide as the oxidant. google.com While copper is noted to be more selective than silver for olefins with allylic hydrogens like propylene, the research focus has been on silver and ruthenium mixed molybdenum oxides. google.com

Esterification Reactions

Copper-molybdenum systems have emerged as efficient heterogeneous catalysts for esterification reactions, a key process in the production of biofuels and other valuable chemicals. One notable example is the use of copper molybdate (Cu₃(MoO₄)₂(OH)₂) for the esterification of levulinic acid to methyl levulinate. mdpi.comresearchgate.net

Detailed research has shown that copper molybdate nanocrystals, synthesized via chemical precipitation, exhibit high crystallinity and a significant surface area, contributing to their catalytic efficacy. mdpi.comresearchgate.net The catalytic performance is influenced by several reaction parameters, including temperature, catalyst loading, reaction time, and the molar ratio of reactants. mdpi.comresearchgate.net Optimal conditions for the esterification of levulinic acid with methanol using a copper molybdate catalyst were found to be a temperature of 100 °C, a 1:20 methanol-to-levulinic acid molar ratio, a 5% catalyst loading, and a reaction time of 4 hours, achieving a conversion of 99.3%. mdpi.comresearchgate.net

The high activity of copper molybdate in esterification is attributed to the presence of both Lewis and Brønsted acid sites, which facilitate the reaction. mdpi.comresearchgate.net The catalyst also demonstrates good stability and reusability, with only a minimal loss of activity observed after multiple cycles. mdpi.comresearchgate.net

The table below summarizes the performance of a copper molybdate catalyst in the esterification of levulinic acid under optimized conditions.

ParameterValueReference
CatalystCopper Molybdate (Cu₃(MoO₄)₂(OH)₂) mdpi.comresearchgate.net
ReactantsLevulinic Acid, Methanol mdpi.comresearchgate.net
Optimal Temperature100 °C mdpi.comresearchgate.net
Methanol:Levulinic Acid Molar Ratio1:20 mdpi.comresearchgate.net
Catalyst Loading5% mdpi.comresearchgate.net
Reaction Time4 hours mdpi.comresearchgate.net
Maximum Conversion99.3% mdpi.comresearchgate.net
ReusabilityMinimal activity loss over 4 cycles mdpi.comresearchgate.net

Other Redox Catalysis (e.g., oxidation/reduction reactions)

Copper-molybdenum systems are versatile catalysts for a range of redox reactions beyond epoxidation and esterification. They have shown significant potential in the oxidation of alcohols and the reduction of various compounds.

Oxidation of Alcohols:

An inorganic-ligand supported copper catalyst, (NH₄)₄[CuMo₆O₁₈(OH)₆], has been reported as an efficient and environmentally friendly catalyst for the aerobic oxidation of alcohols to aldehydes or ketones, using molecular oxygen as the sole oxidant. rsc.org This catalyst, synthesized from readily available precursors, boasts a robust inorganic framework that contributes to its high stability and reusability. rsc.org The reaction proceeds effectively without the need for toxic oxidants or complex organic ligands. rsc.org For instance, the oxidation of piperonyl alcohol using this catalyst at 60°C with O₂ at 1 atm resulted in a 90% yield of the corresponding aldehyde within 12 hours. royalsocietypublishing.org The efficiency can be further enhanced to over 99% with the addition of salts containing chloride ions. royalsocietypublishing.org

The bimetallic system MoO₂Cl₂/Cu(ClO₄)₂·6H₂O has also been demonstrated as a highly effective catalyst for the aerobic oxidation of a variety of alcohols, including aromatic, aliphatic, and allylic types, showcasing greater reactivity compared to the individual metal catalysts. benthamopenarchives.com

Reduction Reactions:

Copper-molybdenum catalysts have been utilized in various reduction reactions. Molybdenum(VI) has been shown to catalyze the reduction of vanadium(IV), benzoquinone, and tri-iodide by both titanium(III) and titanium(II). rsc.org The reduction of VO²⁺ by Ti(II) is also catalyzed by copper(II). rsc.org Kinetic studies suggest that monomeric Mo(V) is the active species in these reactions. rsc.org

In the realm of CO₂ reduction, a Cu/MoS₂ composite has demonstrated enhanced catalytic activity compared to bare MoS₂. A specific Cu/Mo ratio of 12.76% resulted in a four-fold increase in catalytic current density, producing CO, CH₄, and C₂H₄. mdpi.com This enhancement is attributed to the surface-deposited copper improving the electronic conductivity and CO₂ adsorption capacity of the MoS₂. mdpi.com

The table below provides a summary of the performance of copper-molybdenum catalysts in various redox reactions.

ReactionCatalystOxidant/ReductantKey FindingsReference
Oxidation of Piperonyl Alcohol (NH₄)₄[CuMo₆O₁₈(OH)₆]O₂90% yield of aldehyde at 60°C in 12h; >99% yield with Cl⁻ additives. rsc.orgroyalsocietypublishing.org
Aerobic Oxidation of Alcohols MoO₂Cl₂/Cu(ClO₄)₂·6H₂OO₂Efficient oxidation of aromatic, aliphatic, and allylic alcohols. benthamopenarchives.com
Reduction of Vanadium(IV) Mo(VI) / Cu(II)Ti(II) / Ti(III)Monomeric Mo(V) identified as the active species. rsc.org
CO₂ Reduction Cu/MoS₂-4x higher current density than bare MoS₂; products include CO, CH₄, C₂H₄. mdpi.com

Fundamental Mechanistic Insights in Catalysis

Role of Synergistic Effects Between Copper and Molybdenum

The enhanced catalytic performance of copper-molybdenum systems is often attributed to the synergistic effects between the two metallic components. rsc.org This synergy manifests in several ways, including modified electronic properties, improved resistance to poisoning, and the creation of unique active sites at the interface of the two metals. rsc.orgnih.gov

In bimetallic catalysts, the interaction between the two metals can alter the d-band center, which in turn influences the catalytic activity. rsc.org The addition of a second metal can also inhibit the aggregation of nanoparticles, leading to enhanced stability. rsc.org In the case of Cu-Mo systems, these effects have been observed in various catalytic reactions.

For instance, in the hydrogenation of CO₂, a synergistic effect is observed between Cu and Mo₂C on the catalyst surface. mdpi.com The adsorption and activation of hydrogen primarily occur on the copper sites, while CO₂ adsorption takes place on the Mo₂C sites. mdpi.com The introduction of copper also increases the concentration of certain molybdenum cations (MoIV and Moδ), which is believed to facilitate the isomerization of intermediate species and lead to higher selectivity for methanol. mdpi.com

Similarly, in the hydrogenation of dimethyl oxalate, a strong synergistic effect between copper and Mo₂C is noted. researchgate.net The incorporation of copper modifies the morphology and electronic state of the molybdenum active sites, resulting in a significant enhancement of the catalytic performance. researchgate.net

In the context of CO oxidation, the MoCu bimetallic sites in CO dehydrogenase serve as a natural example of this synergy. acs.org Molybdenum is considered the redox center, while copper is responsible for capturing CO and facilitating the catalytic turnover. acs.org This principle has been applied to synthetic catalysts, where the formation of bridged Cu-O-Mo species is believed to be critical for the catalytic activity. acs.org

Active Site Identification and Reaction Pathway Elucidation

Understanding the active sites and reaction pathways is crucial for the rational design of more efficient copper-molybdenum catalysts. Various experimental and theoretical techniques are employed to gain these fundamental insights.

In the context of CO oxidation by Mo/Cu CO dehydrogenase, a bimetallic MoCu center constitutes the active site. acs.org Quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in elucidating the reaction mechanism. These studies have revealed that the oxidation of CO to CO₂ involves a nucleophilic attack of a Mo=O species on the carbon atom of CO. acs.org This process is facilitated by the transient coordination of a glutamate (B1630785) residue to the molybdenum ion. acs.org

For the reverse water-gas shift (RWGS) reaction on a Cu@Mo₂C(001) catalyst, density functional theory (DFT) calculations have shown that the reaction preferentially proceeds via a redox mechanism to produce CO. nih.gov The calculations indicate that a formate (B1220265) (HCOO) pathway is kinetically less favorable than a carboxyl (COOH) pathway due to a higher activation barrier in the rate-determining step. nih.gov

In the hydrodeoxygenation (HDO) of 4-propylguaiacol (a model compound for bio-oils) using a sulfided Cu-promoted MoS₂/γ-Al₂O₃ catalyst, a significant portion of phenolic compounds remained in the reaction medium, indicating a particular reaction pathway. rsc.org Kinetic modeling based on experimental results suggests that direct deoxygenation (DDO) is the dominant pathway for the deoxygenation of 4-propylguaiacol with these sulfided catalysts. rsc.org

The active sites in copper-molybdenum catalysts can be influenced by the presence of other components. For example, in molybdenum-dopped copper ferrites used for the oxidative coupling of alcohols, the presence of reduced copper sites is responsible for the selectivity towards esters, while reduced iron and molybdenum sites are responsible for the production of acetol. nih.gov The acidity of the catalyst, particularly the presence of Lewis sites with weak acidity, also plays a significant role in determining the catalyst's activity and selectivity. nih.gov

Influence of Defect Chemistry on Catalytic Activity

Defect chemistry, particularly the presence of oxygen vacancies, plays a pivotal role in the catalytic activity of copper-molybdenum oxide systems. rsc.orgresearchgate.net These defects can act as active sites, influence the electronic properties of the catalyst, and facilitate the adsorption and activation of reactant molecules. rsc.org

In Cu-Mo oxide catalysts, the creation of oxygen vacancies can lead to the formation of metastable cations, such as Mo⁵⁺ and Cu⁺, which are highly active catalytic sites. sciforum.net For the cycloaddition of CO₂ to 1,2-propanediol, Cu₃Mo₂O₉ with a high concentration of defects showed superior performance. sciforum.net Both experimental and theoretical studies have confirmed that these defect centers are a key factor in the enhanced activity, as they facilitate the strong chemisorption of CO₂ on the catalyst surface. sciforum.net

The role of oxygen vacancies is also crucial in hydrogenation reactions. rsc.org They can act as active sites for the migration of hydrogen from a metal phase to the support and influence the adsorption and activation of the reactants. rsc.org The formation of oxygen vacancies can alter the local electronic structure, often leading to an increased electron density at specific metal sites. rsc.org For instance, in a Mo-Co diatomic catalyst, oxygen vacancies created a built-in electric field that facilitated hydrogen spillover. rsc.org

In the context of MoS₂-based catalysts, defects in the basal plane are critical for catalytic activity, as the pristine basal planes are largely inactive. nih.gov The introduction of defects, such as sulfur vacancies, creates coordinatively unsaturated metal and sulfur atoms that can act as Lewis acid and Lewis basic sites, respectively. nih.gov These sites are proposed to be the active centers in reactions like the borrowing hydrogen thioetherification of alcohols. nih.gov Furthermore, substituting sulfur atoms in defect-rich molybdenum sulfides with copper atoms has been shown to be a viable strategy to create stable, doped structures with an increased number of active sites. rsc.orgrsc.org

The concentration and nature of oxygen vacancies can significantly impact the catalytic performance. For example, in CuO catalysts for methanol decomposition, the presence of oxygen vacancies enhances the adsorption of methanol and facilitates the scission of the H-O bond, thereby accelerating the decomposition process. aaqr.org

Bioinorganic Chemistry of Copper Molybdenum Metallobiomolecules

Molybdenum-Copper Dependent Carbon Monoxide Dehydrogenases (Mo/Cu-CODH)

Molybdenum-copper dependent carbon monoxide dehydrogenases (Mo/Cu-CODH) are complex metalloenzymes that play a crucial role in the global carbon cycle by enabling certain aerobic bacteria to utilize carbon monoxide (CO) as their sole source of carbon and energy. nih.govresearchgate.netimoa.info These enzymes catalyze the oxidation of CO to carbon dioxide (CO2). nih.govresearchgate.netimoa.info What makes these enzymes particularly fascinating from a bioinorganic perspective is their unique active site, which features a heterobinuclear molybdenum-copper center. frontiersin.orgresearchgate.net This is a departure from other members of the xanthine (B1682287) oxidase family of molybdoenzymes, which typically contain a mononuclear molybdenum center. nih.govresearchgate.net

Active Site Structure and Coordination Chemistry

The active site of Mo/Cu-CODH contains a novel dinuclear heterometal cluster, specifically a [CuSMo(=O)OH] cluster. ebi.ac.ukrcsb.orgpnas.org This structure is unprecedented in biology and has been a significant challenge to replicate synthetically. nih.govtandfonline.com

The molybdenum (Mo) ion is found in a distorted square-pyramidal geometry. frontiersin.orgacs.org Its coordination sphere includes:

An apical oxo ligand. frontiersin.orgpnas.org

An equatorial oxo ligand, which is believed to be the nucleophile in the catalytic reaction. frontiersin.orgacs.org

Two sulfur atoms from the dithiolene group of a molybdopterin cytosine dinucleotide (MCD) cofactor. frontiersin.orgpnas.orgacs.org This cofactor is a common feature in most molybdenum and tungsten-containing enzymes, with the exception of nitrogenase. researchgate.net

A bridging sulfido (μ-S) ligand that connects the molybdenum and copper ions. frontiersin.orgpnas.orgacs.org

The copper (Cu) ion is in the +1 oxidation state (Cu(I)) and is coordinated by:

The aforementioned bridging sulfido ligand. frontiersin.orgacs.org

The sulfur atom (Sγ) of a cysteine residue (Cys-388), which anchors the cluster to the protein matrix. frontiersin.orgpnas.orgacs.org

A weakly bound water molecule, which is replaced by the substrate (CO) during catalysis. frontiersin.orgnih.gov

A key conserved residue, Glutamate-763 (Glu763), is located near the equatorial oxo group of the molybdenum. researchgate.netacs.org This residue is crucial for the enzyme's activity and is thought to be involved in proton transfer events during the catalytic cycle. researchgate.netacs.org

Coordination Environment of the Mo/Cu-CODH Active Site
Metal IonOxidation State (Resting)Coordination GeometryCoordinating Ligands
Molybdenum (Mo)Mo(VI)Square-pyramidalApical oxo, Equatorial oxo, Dithiolene (from MCD), Bridging sulfido (to Cu)
Copper (Cu)Cu(I)Distorted trigonal/tetrahedralBridging sulfido (to Mo), Cysteine-388 (Sγ), Substrate (CO) or H₂O

Enzymatic Reaction Mechanisms and Redox Cycles

Two primary mechanistic pathways have been proposed:

Direct Nucleophilic Attack: This mechanism, supported by quantum mechanical calculations, proposes that the reaction begins with the binding of CO to the Cu(I) center. nih.govebi.ac.uk This is followed by a nucleophilic attack of the equatorial oxo group of the Mo(VI) on the carbon atom of the bound CO. ebi.ac.ukacs.org This leads to the formation of a five-membered ring intermediate and the reduction of molybdenum from Mo(VI) to Mo(IV). ebi.ac.uk Subsequently, CO2 is released, and the Mo(IV) center is re-oxidized to Mo(VI) to complete the catalytic cycle. ebi.ac.uk Throughout this process, the copper ion is believed to remain in the Cu(I) oxidation state. ebi.ac.ukacs.org

Thiocarbonate Intermediate Mechanism: An alternative hypothesis, prompted by crystallographic studies using the inhibitor n-butylisocyanide, suggests the formation of a thiocarbonate-like intermediate. nih.govfrontiersin.orgacs.org In this pathway, the CO substrate inserts into the Cu–S bond, forming a Mo(μ-CO2S)Cu intermediate. nih.govrsc.org This intermediate would then be hydrolyzed to release CO2. nih.gov While some computational studies support the formation of this thiocarbonate species, others suggest it may be a stable, off-cycle intermediate rather than part of the main catalytic pathway. nih.govacs.orgrsc.org

The redox cycle primarily involves the molybdenum center, which cycles between the Mo(VI) and Mo(IV) oxidation states. ebi.ac.uk The electrons are transferred from the active site via the bridging sulfido ligand and then through the [2Fe-2S] clusters and FAD to an external electron acceptor. ebi.ac.uk

Proposed Intermediates and Redox States in Mo/Cu-CODH Catalysis
Proposed MechanismKey StepKey IntermediateMolybdenum Redox ChangeCopper Redox State
Direct Nucleophilic AttackAttack of Mo=O on Cu-bound COFive-membered ring Mo-O-C-Cu-SMo(VI) → Mo(IV)Remains Cu(I)
Thiocarbonate IntermediateInsertion of CO into Cu-S bondMo(μ-CO₂S)CuMo(VI) → Mo(IV)Remains Cu(I)

Role of Bridging Ligands and Proton Transfer

The bridging sulfido ligand is a critical structural and functional component of the Mo/Cu-CODH active site. nih.govrsc.org It provides a covalent link between the molybdenum and copper centers, creating an electronic pathway that facilitates electron transfer during the redox cycle. ebi.ac.ukacs.org The delocalization of electrons across the Mo-S-Cu unit is thought to be essential for the enzyme's catalytic efficiency. acs.orgresearchgate.net While its structural role is well-established, its direct participation in the CO oxidation reaction, as proposed in the thiocarbonate mechanism, remains under investigation. rsc.org

Proton transfer is another crucial aspect of the catalytic cycle. The highly conserved glutamate (B1630785) residue, Glu763, located near the molybdenum's equatorial oxo ligand, is believed to play a key role. researchgate.netacs.org Depletion of this residue leads to a complete loss of enzyme activity. researchgate.net It is positioned to act as a proton shuttle, potentially deprotonating a water molecule to generate the nucleophilic hydroxyl/oxo group on the molybdenum and facilitating the release of protons at the end of the cycle. acs.org

Thiomolybdate Chemistry and Copper-Molybdenum Antagonism

The interaction between molybdenum and copper is not limited to the synergistic relationship in Mo/Cu-CODH. In other biological contexts, particularly in ruminant animals, molybdenum compounds can act as potent copper antagonists. nih.govnih.gov This antagonism is mediated by a class of compounds known as thiomolybdates. nih.govnih.gov

Formation and Reactivity of Thiomolybdates

Thiomolybdates are compounds where the oxygen atoms in the molybdate (B1676688) anion ([MoO4]2-) are replaced by sulfur atoms. wikipedia.org The general formula is [MoOnS4-n]2-, where n can be 1, 2, 3, or 4. nih.govcambridge.org The fully substituted tetrathiomolybdate (B108656) ([MoS4]2-) is a particularly important species in the context of copper antagonism. nih.govnih.gov

In ruminants, thiomolybdates are formed in the sulfide-rich, reducing environment of the rumen. nih.govannualreviews.org Dietary sulfates are reduced to sulfides by rumen microorganisms. nih.gov These sulfides then react with molybdate from the diet in a stepwise process to form the various thiomolybdate species. nih.govwikipedia.orgchemeurope.com The formation of these compounds is dependent on factors like pH and the concentrations of molybdenum and sulfur. nih.govcambridge.org

Tetrathiomolybdate is a highly reactive compound and an excellent ligand for transition metals. wikipedia.orgchemeurope.com It can participate in redox reactions and is used as a building block in synthetic inorganic chemistry. chemeurope.comthieme-connect.com

Chemical Interactions with Copper in Biological Models

The basis for copper-molybdenum antagonism is the high affinity of thiomolybdates for copper. cambridge.org When thiomolybdates are formed in or enter the biological system, they react readily with copper ions. nih.govnih.gov

Two primary mechanisms of antagonism are recognized:

Inhibition of Copper Absorption: In the digestive tract of ruminants, thiomolybdates can react with dietary copper to form highly insoluble copper thiomolybdate complexes. nih.govcambridge.org This precipitation prevents the copper from being absorbed into the bloodstream, leading to a copper deficiency. nih.govcambridge.org

Systemic Copper Chelation: If thiomolybdates are absorbed from the gut into the circulation, they can interfere with systemic copper metabolism. nih.govnih.gov Tetrathiomolybdate, in particular, can form stable, tripartite complexes with copper and proteins, such as albumin, rendering the copper biologically unavailable. Furthermore, it has been shown that tetrathiomolybdate can directly interact with copper-trafficking proteins. nih.govnih.gov It forms stable, sulfur-bridged copper-molybdenum clusters with these proteins, inhibiting their ability to transport and deliver copper to essential cuproenzymes. nih.govnih.govresearchgate.net This leads to a decrease in the activity of copper-dependent enzymes, such as ceruloplasmin and superoxide (B77818) dismutase, without necessarily removing the copper atom from the protein. nih.govnih.gov This condition is more accurately described as thiomolybdate toxicity rather than a simple copper deficiency. nih.gov

This potent copper-chelating ability has been harnessed for therapeutic purposes, such as in the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. nih.govacs.org

Bioinspired Design of Copper-Molybdenum Complexes

The intricate structures of metalloenzymes, refined over millennia, offer profound inspiration for the design of synthetic catalysts. acs.org A significant area of this bioinspired research focuses on replicating the active site of copper-molybdenum dependent carbon monoxide dehydrogenase (Mo-Cu CODH). wwu.eduresearchgate.net This enzyme features a unique and unprecedented heterobimetallic active site where a molybdenum ion is linked to a copper ion through a single bridging sulfide (B99878), a structure denoted as {MoVI(O)₂(μ₂-S)CuI}. wwu.eduresearchgate.net The molybdenum is also coordinated by a special organic ligand called molybdopterin. acs.orgmdpi.com

Synthetically modeling this active site is exceptionally challenging due to the inherent instability of the single sulfido-bridged MoVI–(μ₂-S)–CuI structure in a laboratory setting, outside the protective protein environment. researchgate.netresearchgate.net Early attempts to create structural analogues often resulted in the formation of more stable structures with double bridges, such as MoVI–(μ₂-S)₂–CuI or MoVI–(μ₂-S)(μ₂-O)–CuI cores, which did not exhibit the desired catalytic reactivity. wwu.edupsu.edu

A significant breakthrough in this field was the synthesis and characterization of the bimetallic complex [(bdt)MoVI(O)S₂CuICN]²⁻ . nih.govchemrxiv.orgresearchgate.net In this compound, the benzenedithiolate (bdt) ligand serves as a mimic for the natural molybdopterin cofactor, and the Mo and Cu ions are connected by two sulfide ligands. nih.govgist.ac.kr This complex has become a important model for studying the properties of Mo-Cu systems. nih.gov

Interestingly, while structurally mimicking the CO-oxidizing Mo-Cu CODH, the complex [(bdt)MoVI(O)S₂CuICN]²⁻ was found to be a functional mimic of a different class of enzymes: formate (B1220265) dehydrogenases (FDH). nih.gov It serves as a precatalyst for the electrochemical reduction of carbon dioxide (CO₂) to formate. nih.govchemrxiv.orgresearchgate.net

Detailed research into its catalytic mechanism, combining infrared spectroelectrochemical (IR-SEC) studies and Density Functional Theory (DFT) computations, has revealed a multi-step process. nih.govresearchgate.netresearchgate.net The process begins with the complex acting as a precatalyst. nih.govchemrxiv.orgresearchgate.net A two-electron reduction initiates the transfer of the oxo group from the molybdenum atom to a CO₂ molecule, which results in the formation of carbonate (CO₃²⁻) and the reduced complex [(bdt)MoIVS₂CuICN]²⁻ . nih.govresearchgate.netresearchgate.net To generate the active catalyst, a further one-electron reduction is necessary. nih.govresearchgate.net This is followed by protonation to create a reactive Mo(V)H hydride intermediate , which then reacts with another CO₂ molecule to produce formate. nih.govresearchgate.net

The catalytic performance of this bioinspired complex has been quantified through controlled potential electrolysis experiments. mdpi.comgist.ac.kr The findings from these studies are summarized in the table below.

CatalystReaction TypeApplied Potential (vs. Fc⁺/Fc)ProductsFaradaic Efficiency (FE)
[(bdt)Mo(O)S₂CuCN]²⁻Electrochemical CO₂ Reduction-2.62 VFormate69-75% mdpi.commdpi.com
Carbon Monoxide (CO)8% mdpi.com
Hydrogen (H₂)19-20% mdpi.commdpi.com

This body of research highlights a key principle of bioinspired design: a structural mimic of one enzyme can sometimes display the functional reactivity of another. nih.gov The work also underscores the power of combining advanced spectroscopic techniques and computational chemistry to unravel complex reaction mechanisms. nih.govresearchgate.net To further explore these structures and overcome synthetic hurdles, researchers have also successfully created related tungsten-copper (W/Cu) complexes. researchgate.net One notable example is a WVI(μ-O)(μ-S)CuI species, which is considered one of the closest structural mimics of the native enzyme's core synthesized to date. researchgate.netnih.gov Such studies continue to provide deep insights that could inform the design of new, efficient catalysts for small molecule activation. nih.govacs.org

Metal Organic Frameworks Mofs and Coordination Polymers Incorporating Copper and Molybdenum

Synthesis and Structural Diversity of Cu-Mo MOFs

The synthesis of copper-molybdenum (Cu-Mo) bimetallic coordination polymers often employs methods such as solvothermal/hydrothermal reactions, interdiffusion, and the use of pre-formed metalloligands. These techniques allow for the self-assembly of metal ions and organic linkers into extended crystalline structures. The choice of synthetic conditions, metal sources (e.g., simple salts or complex precursors like tetrathiomolybdate), and organic linkers plays a critical role in directing the final architecture of the framework. researchgate.netresearchgate.net

For instance, the reaction of [MoS₄]²⁻ or [WOS₃]²⁻ with copper cyanide (CuCN) and 1,3,4-thiadiazole-2,5-dithiolate (H₂SSS) under solvothermal conditions has yielded novel 2D layered polymers. researchgate.net In these structures, the final dimensionality and network topology are influenced by the stoichiometric ratio of the metal precursors. researchgate.net Another successful strategy involves using a pre-formed metal-containing complex, or "metalloligand," which contains one metal (e.g., molybdenum) and available coordination sites that can then bind to a second metal ion (e.g., copper) to build a heterometallic framework. researchgate.net

The structural diversity of Cu-Mo systems is vast, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. A study on cyano-bridged heterobimetallic Mo(IV)-Cu(II) MOFs, synthesized via a two-step interdiffusion approach, resulted in a unique 3D architecture built from 2D coordination networks. These isomorphous MOFs were found to crystallize in the tetragonal system, showcasing a novel 2-nodal topological structure. The incorporation of a flexible bridging ligand, 1,3-Di(4-pyridyl)propane (DPP), was crucial in forming these complex architectures.

Compound/SystemSynthesis MethodKey Structural FeaturesDimensionalityReference
{[μ₄-Mo(CN)₈]Cu₂(DPP)₄}ₙInterdiffusion ApproachCyano-bridged; Tetragonal crystal system; 2-nodal topology3D
[Et₄N][WS₃.₅O₀.₅Cu₃(CN)₀.₅(SSSH₀.₅)]Solvothermal ReactionConstructed from {WS₄Cu₃} subunits and SSS ligands2D researchgate.net
[M(Mo₂O₅L₂)(MeOH)₂(H₂O)₂]ₙ (M=Mn, Co, Zn, Cd)Metalloligand ApproachHelical polymeric chains1D researchgate.net

This table provides representative examples of Cu-Mo and related heterobimetallic coordination polymers and their structural characteristics.

Modulating Properties through Ligand Design and Metal Node Incorporation

The properties of MOFs can be precisely tuned by strategically selecting or modifying the organic linkers and the constituent metal nodes. crimsonpublishers.com In bimetallic Cu-Mo MOFs, this principle allows for the modulation of electronic, magnetic, porous, and catalytic properties through synergistic effects between the two different metal centers. rsc.orgmdpi.com The introduction of a second metal into a monometallic MOF can significantly enhance structural stability, porosity, and the number of active sites. mdpi.comrsc.org

Metal Node Incorporation: The incorporation of two distinct metals, like copper and molybdenum, into the framework nodes is a powerful strategy for enhancing functionality. rsc.org The combination can lead to electronic structures that are different from those of the parent monometallic MOFs. For example, doping a second metal can alter the band gap and improve electrical conductivity, which is beneficial for electrochemical applications. rsc.org Bimetallic MOFs can be designed so that one metal ion contributes to the structural integrity and stability of the framework, while the second metal acts as a highly active and selective catalytic center. rsc.org This synergistic relationship often results in materials with properties superior to their individual components. mdpi.com

PropertyMonometallic MOF (Conceptual)Bimetallic Cu-Mo MOF (Conceptual)Rationale for Enhancement
Catalytic Activity Moderate activity based on a single metal site.Enhanced activity and/or novel reactivity.Synergistic effects between Cu and Mo sites; stabilization of active species. rsc.org
Electronic Properties Defined band gap and conductivity.Tunable band gap, potentially higher conductivity.Altered density of states near the Fermi level due to metal mixing. rsc.org
Structural Stability Dependent on the strength of a single metal-ligand bond.Potentially higher thermal and chemical stability.One metal can form a robust scaffold, enhancing overall framework integrity. rsc.orgrsc.org
Porosity/Surface Area Standard porosity.Can be enhanced compared to parent MOFs.The combination of metals can lead to more developed pore structures. mdpi.com

This table conceptually illustrates the advantages of incorporating both copper and molybdenum into a MOF structure compared to a monometallic framework.

Catalytic Activity of Cu-Mo MOFs

The integration of both copper and molybdenum into a single MOF structure holds significant promise for catalysis, combining the known catalytic activities of both metals to potentially create materials with enhanced performance and novel reactivity. rsc.org

MOFs are increasingly studied as electrocatalysts, though their application has often been limited by low electrical conductivity. nih.govrsc.org Creating bimetallic MOFs is an effective strategy to overcome this, as the synergy between different metal centers can modulate the electronic structure and enhance charge transport. rsc.orgutep.edu While research on Cu-Mo MOFs for electrocatalysis is an emerging area, studies on other bimetallic MOFs provide a strong precedent.

For instance, a Co-Cu bimetallic MOF demonstrated superior performance for the oxygen reduction reaction (ORR) compared to the commercial Pt/C benchmark. utep.edu This outstanding activity was attributed to the unique electronic synergy between the Co and Cu centers in the MOF network. utep.edu Similarly, hybridizing Cu-MOFs with other materials or creating nanoscale structures can expose more active metal centers and improve catalytic efficiency for reactions like the hydrogen evolution reaction (HER). rsc.orgnih.gov A rationally designed Cu-Mo electrocatalyst could leverage the redox properties of both metals for multi-electron transfer processes, making them promising candidates for reactions such as CO₂ reduction, nitrogen reduction, and oxygen evolution/reduction. The formation of bimetallic active sites can lower the energy barriers for reaction intermediates, thus boosting catalytic rates. utep.edu

CatalystReactionKey Performance MetricMechanism InsightReference
BTC-Co-O-Cu-BTA MOFOxygen Reduction Reaction (ORR)E₁/₂ = 0.95 V vs RHEUnique electronic synergy of Co-Cu bimetallic centers enhances activity. utep.edu
Fe(OH)ₓ@Cu-MOFHydrogen Evolution Reaction (HER)η₁₀ = 112 mVHighly exposed, coordinatively unsaturated Cu₁-O₂ centers accelerate kinetics. nih.gov
Cu-MOF / g-C₃N₄ CompositeOxygen Reduction/Evolution (ORR/OER)Low overpotential (389 mV for OER)Synergistic effect improves electron transport between electrode and oxygen. researchgate.net

This table summarizes the performance of representative bimetallic and composite Cu-MOFs in electrocatalysis, highlighting the principles applicable to future Cu-Mo systems.

Both copper- and molybdenum-based materials are well-known catalysts for a variety of organic reactions. Copper-based MOFs have been successfully employed as heterogeneous catalysts for click chemistry, coupling reactions, and oxidation processes. researchgate.net Molybdenum compounds are excellent catalysts for olefin epoxidation. osti.gov Combining these two metals in a single, stable, and porous MOF scaffold offers a platform for developing highly efficient and reusable heterogeneous catalysts. rsc.orgfrontiersin.org

A key advantage of using a MOF is the ability of the framework to isolate and stabilize active metal sites, preventing their aggregation and deactivation. rsc.org Furthermore, the MOF's porous structure can impart size and shape selectivity to the catalytic process. frontiersin.org A study on Mo(VI) species supported on Zr-based MOFs demonstrated that the MOF's chemical environment directly influenced the structure of the Mo active sites and, consequently, their catalytic activity and selectivity in cyclohexene (B86901) epoxidation. osti.gov This highlights how a Cu-Mo MOF could be designed to not only contain both catalytic metals but also to use the framework itself to fine-tune the catalytic outcome. Such bimetallic catalysts could be active for a range of transformations, including oxidation, hydrogenation, and various C-C bond-forming reactions. rsc.orgacs.org

Catalyst SystemOrganic TransformationProductKey FindingReference
Mo-NU-1000 (Mo-grafted Zr-MOF)Cyclohexene epoxidationCyclohexene oxideThe MOF pore environment dictates the location and coordination of Mo species, affecting catalytic activity. osti.gov
Cu-MOF (HKUST-1)Click Reaction (CuAAC)1,2,3-TriazolesThe high density of copper sites in the MOF provides an efficient and robust pathway for catalysis. researchgate.net
[Cu₂(btec)(OH₂)₄]·2H₂OOxidation of ThioanisolePhenyl methyl sulfoxideActivation by dehydration created open metal sites, enhancing catalytic activity. nih.gov

This table presents examples of catalysis by Cu-MOFs and Mo-grafted MOFs, illustrating the potential for bimetallic Cu-Mo catalysts in organic transformations.

Environmental Remediation Mechanisms by Copper Molybdenum Materials

Adsorption Mechanisms of Contaminants

Adsorption is a key process where contaminants adhere to the surface of Cu-Mo materials. nih.gov The high surface area and specific surface chemistry of these materials, particularly in nanostructured forms, provide ample active sites for pollutants to bind. nih.govnih.gov Several distinct adsorption mechanisms have been identified.

Electrostatic Interactions : The surface charge of the adsorbent material, which is often pH-dependent, plays a crucial role. frontiersin.org At pH values below the material's point of zero charge, the surface is positively charged, attracting anionic pollutants. Conversely, at higher pH levels, the surface becomes negatively charged, favoring the adsorption of cationic contaminants like heavy metal ions. frontiersin.orgmdpi.com

Surface Complexation and Ion Exchange : Adsorption can occur through the formation of chemical bonds, specifically inner-sphere surface complexes. acs.org For example, molybdenum disulfide (MoS₂) functional groups can form strong chemical complexes with heavy metals like lead (Pb²⁺). acs.org Ion exchange, where ions on the material's surface are swapped with pollutant ions from the solution, is another significant mechanism. mdpi.com This has been observed in the removal of molybdenum ions using carbon-based adsorbents, where oxygen-containing groups facilitate the exchange. mdpi.com

Chemisorption : In many cases, adsorption is an active chemical process rather than a purely physical one. The pseudo-second-order kinetic model, which often fits the experimental data for Cu-Mo materials, indicates that chemisorption is the rate-limiting step. nih.gov This involves the sharing or transfer of electrons between the contaminant and the adsorbent, resulting in a strong, monolayer-type adsorption. nih.gov Studies on molybdenum disulfide-montmorillonite hydrogels for copper (Cu(II)) removal confirm the existence of chemisorption. nih.gov

The table below summarizes the adsorption performance of various molybdenum-based materials for different contaminants.

MaterialContaminantAdsorption Capacity (mg/g)Key Mechanism(s)Reference
MoS₂@2DMMT HydrogelCu(II)65.75Chemisorption, Monolayer absorption nih.gov
MoS₂@biocharPb(II)189Inner-sphere surface complexation (metal-sulfur bonds) acs.org
Carbide-Derived CarbonMo ions16.24Electrostatic interactions, Ligand exchange, Surface complexation, Ion exchange mdpi.com
Cu-BTC MOFPb(II)829.6pH-dependent surface interaction mdpi.com

Table 1: Adsorption capacities and mechanisms for selected molybdenum-based materials.

Photocatalytic Degradation Processes

Copper-molybdenum materials can act as efficient photocatalysts, using light energy to generate highly reactive species that break down persistent organic pollutants. mdpi.comrsdjournal.org The introduction of molybdenum into copper-based materials, or vice versa, can significantly enhance photocatalytic activity, often by modifying the material's ability to absorb light and separate charge carriers. mdpi.commdpi.com

The core of the photocatalytic process involves the generation of electron-hole pairs when the material absorbs photons with energy equal to or greater than its band gap. open.ac.uk The presence of dopants like molybdenum in copper oxide (CuO) or titanium dioxide (TiO₂) can lower the band gap, allowing the material to be activated by a broader spectrum of light, including visible light. mdpi.comscirp.org This is a significant advantage for practical environmental applications. mdpi.com

Key aspects of the photocatalytic mechanism include:

Enhanced Light Absorption : Doping with molybdenum can shift the material's absorption range into the visible spectrum, increasing the efficiency of solar energy utilization. mdpi.com

Improved Charge Separation : The dopant ions can act as traps for photo-induced electrons or holes, preventing their rapid recombination. scirp.org This extends the lifetime of the charge carriers, making them more available to participate in redox reactions on the catalyst's surface. doi.org These charge carriers react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻), which are powerful oxidizing agents that degrade organic pollutants. nih.govimoa.info

Research has demonstrated the effectiveness of various Cu-Mo photocatalysts in degrading a range of pollutants.

PhotocatalystPollutantLight SourceDegradation EfficiencyKey FindingsReference
Mo-doped CuOMethylene BlueVisible LightHighMo-doping decreased the band gap from 1.55 eV to 1.25 eV. mdpi.com
CuMoO₄-doped TiO₂4-chlorophenolVisible Light96.9%Optimal degradation at 0.05 mol% dopant concentration and pH 9. scirp.org
1.5 wt% (Mo)/HRTiO₂Ibuprofen (IBU)UV (365 nm)~98%Degraded 50 mg/L of IBU in 80 minutes. mdpi.com
MoS₂ coated TiO₂Methylene BlueNot specifiedComplete removalA two-stage adsorption/photocatalysis process was ~5 times faster. open.ac.uk

Table 2: Performance of various copper-molybdenum photocatalysts in pollutant degradation.

Redox Transformation of Pollutants

Cu-Mo materials facilitate the chemical transformation of pollutants through reduction and oxidation (redox) reactions. The ability of both copper (Cu⁺/Cu²⁺) and molybdenum (which has multiple oxidation states from +2 to +6) to easily switch between different valence states is central to their catalytic redox activity. nih.govfrontiersin.org

In these processes, the Cu-Mo material can act as a catalyst, an electron donor, or a mediator of electron transfer.

Reductive Degradation : In anoxic (oxygen-free) conditions, materials like nanoscale zerovalent copper (nZVC) can directly transfer electrons to contaminants, leading to their reductive degradation. nih.gov

Oxidative Degradation : In the presence of oxygen or other oxidizing agents (like hydrogen peroxide or persulfate), Cu-Mo materials can catalyze Fenton-like reactions. nih.gov Molybdenum has been shown to enhance these reactions by improving the cycling between the different oxidation states of the primary metal (e.g., Fe³⁺/Fe²⁺), which leads to the generation of highly reactive radicals for pollutant oxidation. imoa.info

Heavy Metal Transformation : These materials are effective in transforming toxic heavy metals into less toxic or less mobile forms. For instance, they can be used for the reduction of hexavalent chromium (Cr⁶⁺) to the less harmful trivalent chromium (Cr³⁺). imoa.info Similarly, they can be involved in the adsorption and reduction of other heavy metal ions like Cu²⁺ and Ni²⁺. imoa.info

The catalytic process often involves the formation of intermediate phases. For example, during the oxidation of soot, copper molybdates like CuMoO₄ can be reduced by carbon to form copper(I) molybdates, which are then reoxidized to form a more active catalytic phase (Cu₄₋ₓMo₃O₁₂). researchgate.net This redox cycle of the catalyst itself is crucial for sustained activity. researchgate.net

Material Stability and Reusability in Remediation Contexts

For practical and economic viability, environmental remediation materials must be stable and reusable over multiple cycles. Research into Cu-Mo materials has shown promising results in this regard.

Adsorbent Reusability : Modified biochar adsorbents, such as MoS₂@biochar, have demonstrated high stability and can be easily recycled. acs.org After adsorbing lead ions, the material retained a high adsorption capacity through several cycles of use. acs.org

Catalyst Stability : In catalysis, stability is paramount. Copper-containing polyoxometalates (POMs) have been noted for their high stability in catalytic reduction reactions. rsc.org Similarly, metal-organic frameworks (MOFs) and their derivatives are being designed to enhance stability and reusability for the removal of aqueous pollutants. mdpi.com

Photocatalyst Durability : The stability of photocatalysts is critical for long-term operation. Studies on Mo-doped TiO₂ supported on ceramic substrates have shown that the crystalline phase of the active layer remained unchanged after three successive test runs totaling 360 minutes of UV irradiation, indicating good surface coat stability. mdpi.com This structural integrity is key to maintaining high photocatalytic efficiency over time.

The development of composite materials, where the active Cu-Mo component is supported on a stable matrix like biochar, graphene, or ceramic, is a common strategy to enhance both stability and performance. doi.orgacs.orgmdpi.com These supports prevent the agglomeration of nanoparticles, increase the number of available active sites, and facilitate the easy recovery of the material for reuse. doi.org

Emerging Research Directions and Future Perspectives in Copper Molybdenum Chemistry

Advanced Material Design for Enhanced Functionality

The design of advanced copper-molybdenum materials is centered on tailoring their composition and structure to achieve specific, enhanced functionalities. By combining the properties of both metals, researchers are creating composites and alloys with performance characteristics unattainable by the individual components.

Beyond composites, Cu-Mo nanoalloys and functionalized nanostructures are being designed for catalysis. For example, bamboo-structured carbon nanotubes have been synthesized using a combination of copper and molybdenum catalysts, where molybdenum is essential for cracking the methane (B114726) precursor and copper is required for the nanotube formation. acs.org In other catalytic applications, copper atoms are intentionally substituted into defect-rich molybdenum sulfide (B99878) (MoS2-x) nanostructures. rsc.org This atomic-level design allows for the creation of materials with highly controlled copper concentrations, paving the way for advanced applications in catalysis, electronics, and energy storage. rsc.org

Table 1: Properties of Molybdenum-Copper (Mo-Cu) Composites for Thermal Management

Material Composition (wt%)Thermal Conductivity (W/m·K)Coefficient of Thermal Expansion (10⁻⁶/K)Primary ApplicationReference
Mo85Cu15≥1606.5-7.3Electronic Packaging atm-tungsten.com
Mo70Cu30≥1807.5-8.5Electronic Packaging atm-tungsten.com
Mo50Cu50≥23010.0-11.5Electronic Packaging atm-tungsten.com
Mo-Cu Multilayer (63 wt% Cu)220-2706.1-11.5Heat Spreaders for GaN Devices researchgate.net

Integration with Artificial Intelligence and Machine Learning in Material Discovery

OrganizationTechnologyDiscoverySignificanceReference
Earth AIProprietary AI/ML PlatformGreenfield Molybdenum DepositFirst discovery of its kind using AI; identified a "juicy target" on land previously abandoned by other explorers. mining.com
Earth AIProprietary AI/ML PlatformGold-Copper-Molybdenum (Au-Cu-Mo) Porphyry SystemFurther validation of the AI platform's ability to identify complex mineral systems. mining.com
VerAiAI systems trained on existing deposit profilesCopper, gold, silver, molybdenumIdentifies locations with similar patterns to known deposits that were missed by traditional methods. ing.com

In Operando Characterization for Mechanistic Elucidation

Understanding how a material functions in real-time under operational conditions is crucial for designing better catalysts and functional materials. In operando characterization techniques, which analyze materials during a chemical reaction or physical process, provide invaluable insights into reaction mechanisms, active sites, and structural transformations. rsc.orgnih.gov

For Cu-Mo systems, which are often used in catalysis, techniques like operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are particularly powerful. nih.gov These methods allow researchers to track the evolution of the catalyst's electronic and geometric structure in real time. For example, in a study on copper carbodiimide (B86325) (CuNCN) used for electrocatalytic nitrate (B79036) reduction, operando XAS and XRD revealed that the initial material self-reconstructed into metallic copper, with copper(I) oxide as an intermediate. acs.org This finding was critical as it identified the true active sites for the reaction, demonstrating the importance of looking beyond the precatalyst structure. acs.org

While direct operando studies on bimetallic Cu-Mo catalysts are an emerging area, the principles are well-established from work on related systems. Operando spectroscopy can elucidate the synergistic effects between copper and molybdenum, revealing how one metal might influence the oxidation state or local structure of the other during catalysis. For instance, studies on copper-based catalysts have used operando techniques to observe the dynamic and reversible transformation of clusters to single-atom configurations, which endows the catalyst with superior stability. researchgate.net Applying these methods to Cu-Mo materials will be essential for understanding their structure-function relationships and for the rational design of next-generation catalysts with enhanced activity and durability. rsc.org

Table 3: Application of Operando Techniques for Catalyst Characterization

Operando TechniqueInformation RevealedRelevance to Cu-Mo SystemsReference
X-ray Absorption Spectroscopy (XAS)Local electronic and geometric structure, oxidation state, bond distances.Can track changes in Cu and Mo oxidation states and coordination during reaction to understand synergy. nih.govacs.org
X-ray Diffraction (XRD)Crystalline structure and phase transformations.Identifies active crystalline phases and observes structural evolution under reaction conditions. nih.govacs.org
Infrared (IR) SpectroscopyAdsorbed species and surface reaction intermediates.Helps to elucidate reaction pathways on the catalyst surface. rsc.orgresearchgate.net
Raman SpectroscopyVibrational modes, catalyst structure, and presence of specific oxides.Provides complementary structural information, especially for oxide-based materials. nih.gov

Scalability of Synthesis and Application Methodologies

For emerging copper-molybdenum materials to move from the laboratory to industrial applications, the development of scalable and cost-effective synthesis methods is paramount. Research is shifting from small-scale batch syntheses to continuous and more efficient production techniques.

One promising direction is the use of colloidal synthesis methods. Researchers have developed a straightforward and scalable colloidal approach to produce zerovalent copper-substituted MoS2-x nanostructures. rsc.org This technique offers highly controllable copper concentration and is noted for its easy scalability and repeatability, with reported yields of around 10%, a significant improvement over methods like chemical vapor deposition (CVD). rsc.org

Another advancement is the use of continuous flow reactors. An exceptionally mild and scalable solution-phase synthesis for molybdenum carbide nanoparticles has been demonstrated in a millifluidic reactor. osti.gov This approach overcomes the low throughput and yield limitations of traditional batch methods, paving the way for the industrial production of these catalytically important materials. osti.gov For Mo-Cu composite materials used in electronics, established industrial techniques like powder metallurgy are being refined for enhanced performance. researchgate.netatm-tungsten.com These processes are suitable for mass production and can be adapted to create components with specific, tailored properties. atm-tungsten.com The development of such scalable methodologies is a critical step in translating the unique properties of advanced Cu-Mo materials into real-world technological solutions. sigmaaldrich.com

Table 4: Comparison of Scalable Synthesis Methods for Cu-Mo Based Materials

Synthesis MethodMaterial ProducedKey AdvantagesReference
Colloidal SynthesisCopper-substituted MoS₂₋ₓ nanostructuresSimple, repeatable, highly controllable concentration, easily scalable. rsc.org
Continuous Flow ReactorMolybdenum carbide (α-MoC₁₋ₓ) nanoparticlesOvercomes low throughput/yield of batch reactions; enables industrial-scale production. osti.gov
Powder MetallurgyMo-Cu composite partsSuitable for mass production of electronic components with tailored properties. researchgate.netatm-tungsten.com
Solution-Phase Exfoliation2D nanosheets (e.g., MoS₂)Can be scaled up using techniques like sequential centrifugation for purification. sigmaaldrich.com

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